3-(Pyrrolidin-1-ylmethyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514842-98-9 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Charting the Unexplored Biological Landscape of a Novel Scaffold
To my fellow researchers and drug development professionals,
The molecule 3-(Pyrrolidin-1-ylmethyl)piperidine presents a fascinating yet uncharacterized scaffold. It combines two privileged heterocyclic structures, pyrrolidine and piperidine, which are cornerstones in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] These parent rings are implicated in a wide spectrum of activities, including analgesic, anti-inflammatory, antimicrobial, cytotoxic, and significant central nervous system (CNS) effects.[1][2][3]
However, a comprehensive search of the public scientific literature reveals a critical gap: there is no specific, published biological activity data for this compound itself. This guide is therefore not a retrospective summary but a prospective strategy. It is designed to serve as a technical whitepaper, providing a robust, logic-driven framework for the initial biological activity screening of this compound. We will proceed from foundational assessments to a multi-tiered screening cascade, integrating both target-based and phenotypic approaches to systematically uncover its therapeutic potential.
Our philosophy is grounded in self-validating systems. Each proposed experimental stage is designed not just to generate data, but to build confidence in that data, guiding logical next steps and ensuring the efficient allocation of resources in the early-stage discovery pipeline.
Part 1: Foundational Characterization - The Essential First Steps
Before embarking on large-scale screening, a foundational understanding of the compound's purity and basic cellular interaction is paramount. These initial steps prevent the misinterpretation of data and ensure the integrity of subsequent assays.
Compound Identity and Purity Assessment
The subject of our investigation is this compound (CAS No. 514842-98-9).[4]
It is critical to confirm the identity and purity of the compound batch using standard analytical techniques such as NMR spectroscopy and LC-MS. Impurities can lead to off-target effects, generating false positives and confounding structure-activity relationship (SAR) studies. A purity level of >95% is the accepted standard for screening campaigns.
General Cytotoxicity Profiling
A baseline cytotoxicity profile is essential to establish a viable concentration range for subsequent biological assays. Screening at excessively high concentrations can induce non-specific cytotoxicity, leading to false positives in assays that rely on cell health. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5]
Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[5] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like A375 melanoma) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 100 µM to 1 nM in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
This foundational data will define the maximum concentration for use in subsequent, more sensitive screening assays, typically well below the determined CC₅₀ value.
Part 2: A Tiered Strategy for Target-Based Screening
The chemical structure of this compound, containing two saturated nitrogen heterocycles, is highly suggestive of interactions with targets in the central nervous system. Piperidine itself is a known neuromodulator that can interact with cholinergic receptors.[6] Therefore, a logical starting point is to screen against major CNS target families.
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT2A, or an opioid receptor).
-
Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the inhibition constant (Ki).
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of an inhibitor where the response is reduced by half. | Varies (nM to µM) |
| Ki | Inhibition constant; the intrinsic binding affinity of the ligand. | Varies (nM to µM) |
| % Inhibition | The percentage by which a compound reduces a biological activity. | 0-100% |
Ion channels are critical for neuronal signaling and are another major class of drug targets. [7]Given the basic nitrogen atoms in the structure, which are likely protonated at physiological pH, an interaction with ion channels is plausible. High-throughput screening can be effectively performed using fluorescence-based ion flux assays. [8][9]
Principle: This assay is suitable for ion channels whose activity leads to a change in intracellular calcium concentration (e.g., voltage-gated calcium channels or ligand-gated channels that are permeable to Ca²⁺). Cells are loaded with a calcium-sensitive fluorescent dye. A change in fluorescence intensity upon compound addition indicates modulation of channel activity. [8] Step-by-Step Methodology:
-
Cell Plating: Plate a cell line expressing the target ion channel (e.g., Caᵥ1.2) in a 384-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) by incubating them with a dye solution for 30-60 minutes at 37°C.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add the test compound while simultaneously monitoring fluorescence. A pre-addition of the compound is followed by the addition of a stimulus (e.g., KCl to depolarize the membrane and open voltage-gated channels).
-
Data Acquisition: Record the fluorescence intensity over time, before and after the addition of the compound and stimulus.
-
Analysis: Analyze the fluorescence signal kinetics. Agonists will increase the signal without a stimulus, while antagonists will reduce the signal increase caused by the stimulus. Calculate AC₅₀ (for agonists) or IC₅₀ (for antagonists) values from dose-response curves.
Part 3: Phenotypic Screening - Discovering the Unexpected
While target-based screening is powerful, it is inherently biased by our existing knowledge. Phenotypic screening is a target-agnostic approach that evaluates compounds based on their ability to produce a desired change in a cellular model of a disease, without a preconceived notion of the molecular target. [10][11]This strategy has seen a resurgence due to advances in high-content imaging and analysis. [12]
Principle: High-content screening (HCS) uses automated microscopy and sophisticated image analysis software to quantify multiple phenotypic parameters in cells simultaneously. [13]By treating a disease-relevant cell model with the compound, one can identify molecules that revert the cells to a "healthy" phenotype or induce a novel, potentially beneficial phenotype (e.g., inducing senescence in cancer cells). [14]
-
Model Selection: Choose a cell line relevant to a complex disease, for example, A375 melanoma cells for an anti-cancer screen.
-
Assay Development: Develop a staining protocol that labels multiple cellular components, such as the nucleus (DAPI), cytoskeleton (Phalloidin), and mitochondria (MitoTracker).
-
Screening: Plate the cells, treat with a library concentration of this compound, and incubate for 24-48 hours.
-
Staining & Imaging: Fix, permeabilize, and stain the cells. Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to extract dozens of quantitative features from each cell, such as cell size, shape, texture, and fluorescence intensity and distribution.
-
Hit Identification: Use multivariate statistical analysis to identify compounds that induce a phenotypic profile significantly different from negative controls and similar to positive controls (if available), or that define a novel phenotypic cluster.
This approach can uncover entirely new mechanisms of action and therapeutic applications that would be missed by target-based approaches.
Part 4: Data Analysis and Hit Validation - From Signal to Significance
Rigorous data analysis is the bridge between raw screening output and confident hit identification. The goal is to distinguish true biological activity from experimental noise and artifacts. [15]
Quality Control and Normalization
-
Assay Quality (Z-Factor): For each screening plate, calculate the Z-factor, a statistical measure of the separation between positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Normalization: Raw data from each plate should be normalized to in-plate controls to minimize plate-to-plate variability. [16]A common method is to scale the data such that the negative control average is 0% activity and the positive control average is 100% activity.
Hit Selection and Confirmation
-
Primary Hit Selection: A primary hit is typically defined using a robust statistical cutoff, such as a value greater than three times the standard deviation (or median absolute deviation) of the negative controls. [16]* Dose-Response Confirmation: All primary hits must be re-tested in a dose-response format (typically an 8- to 10-point concentration curve) to confirm their activity and determine their potency (e.g., EC₅₀ or IC₅₀). This step is crucial for eliminating false positives that arise from single-point screening.
-
Orthogonal Assays: Whenever possible, a confirmed hit should be validated in a secondary, orthogonal assay. For example, a hit from a GPCR binding assay should be tested in a functional assay (e.g., cAMP measurement or β-arrestin recruitment) to determine if it is an agonist or antagonist. [17]
Conclusion and Forward Path
The screening of this compound represents a journey into uncharted territory. This guide provides a logical, multi-faceted strategy to de-orphan this compound. By starting with foundational cytotoxicity, proceeding through a hypothesis-driven tiered screening against high-probability targets like GPCRs and ion channels, and complementing this with an unbiased phenotypic screen, researchers can cast a wide yet intelligent net.
A validated hit from this cascade becomes the starting point for a deeper investigation, including mechanism-of-action studies, SAR exploration with analogues, and evaluation in more complex, physiologically relevant models. [18]This structured approach maximizes the probability of uncovering novel biological activity and provides a solid, defensible foundation for any subsequent drug development program.
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ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. Retrieved February 2, 2026, from [Link]
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WJPR. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7). Retrieved February 2, 2026, from [Link]
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ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved February 2, 2026, from [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(2), 249-253. Retrieved February 2, 2026, from [Link]
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Li, H., et al. (2014). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Tetrahedron Letters, 55(3), 635-637. Retrieved February 2, 2026, from [Link]
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Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved February 2, 2026, from [Link]
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Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-913. Retrieved February 2, 2026, from [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6594. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved February 2, 2026, from [Link]
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Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 2054-2057. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved February 2, 2026, from [Link]
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Physicochemical properties of 3-(Pyrrolidin-1-ylmethyl)piperidine
Technical Monograph: Physicochemical Profiling of 3-(Pyrrolidin-1-ylmethyl)piperidine
Executive Summary this compound (CAS: 514842-98-9) represents a distinct class of saturated heterocyclic diamines utilized primarily as a solubilizing scaffold and pharmacophore in medicinal chemistry. Characterized by a semi-rigid piperidine core substituted with a flexible pyrrolidinyl-methyl arm, this moiety introduces two basic centers with nuanced pKa differentials. Its utility spans from GPCR ligand design (targeting histamine and dopamine receptors) to kinase inhibition, where it frequently serves to modulate physicochemical properties such as aqueous solubility and metabolic stability. This guide provides an exhaustive technical analysis of its physicochemical behavior, experimental characterization protocols, and handling requirements.
Structural Identity & Molecular Descriptors
The molecule consists of a piperidine ring substituted at the 3-position with a methyl group bearing a tertiary pyrrolidine amine. This structural arrangement creates a 1,4-diamine motif (counting the bond path), separating the secondary amine (piperidine) and tertiary amine (pyrrolidine) sufficiently to minimize direct steric clash but maintaining potential for electrostatic interaction.
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 514842-98-9 (Free base) |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| H-Bond Donors (HBD) | 1 (Piperidine NH) |
| H-Bond Acceptors (HBA) | 2 (Piperidine N, Pyrrolidine N) |
| Rotatable Bonds | 2 (C3-CH2, CH2-N_pyrrolidine) |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų (Low, suggesting BBB permeability potential if uncharged) |
| Predicted Density | 0.92 ± 0.05 g/cm³ |
Acid-Base Chemistry (pKa) & Ionization
Understanding the ionization profile is the single most critical factor for working with this compound. As a diamine, it possesses two distinct dissociation constants.
-
N1 (Piperidine, Secondary): Typically the most basic center. In unsubstituted piperidine, pKa is ~11.2.
-
N2 (Pyrrolidine, Tertiary): N-alkyl pyrrolidines typically exhibit pKa values around 10.4.
The Proximity Effect: Unlike ethylenediamine where pKa values are split significantly (e.g., 10 and 7) due to electrostatic repulsion between adjacent ammonium centers, the 4-bond separation in this compound mitigates this effect.
-
Predicted pKa₁ (Dication → Monocation): ~9.5 – 10.0
-
Predicted pKa₂ (Monocation → Neutral): ~10.8 – 11.2
Physiological Implication: At physiological pH (7.4), the molecule exists predominantly as a dication (>99%) . This has profound implications:
-
Solubility: Extremely high aqueous solubility.
-
Permeability: Passive membrane diffusion will be negligible unless active transport or ion-pairing mechanisms are involved.
-
Formulation: It is almost exclusively handled as a salt (e.g., dihydrochloride) to prevent oxidation and volatility.
DOT Diagram: Ionization Equilibria
Lipophilicity (LogP vs. LogD)
The lipophilicity of this compound is highly pH-dependent.[1]
-
LogP (Intrinsic): ~1.2 (Predicted). The neutral molecule is moderately lipophilic and can cross membranes.
-
LogD (pH 7.4): ~ -2.5 to -3.0. Due to the double positive charge at physiological pH, the distribution coefficient drops precipitously, indicating the molecule partitions almost exclusively into the aqueous phase.
Experimental Insight: When using this scaffold in drug design, researchers often add lipophilic "caps" (e.g., aryl groups) to the piperidine nitrogen to modulate the LogD back into a druggable range (0 to 3).
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To accurately determine the two overlapping pKa values of the diamine.
Reagents:
-
Compound (HCl salt preferred for purity).
-
0.1 M NaOH (standardized).
-
0.1 M HCl.
-
0.15 M KCl (background electrolyte).
-
Degassed HPLC-grade water (CO₂-free).
Methodology:
-
Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure the starting pH is < 3.0 (add HCl if necessary).
-
Titration: Perform a titration with 0.1 M NaOH at 25°C under inert gas (N₂ or Ar) blanket to prevent carbonate formation.
-
Data Collection: Record pH after every 2 µL addition of titrant.
-
Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., Hyperquad) to fit the data. Expect two inflection points, though they may appear as one elongated buffer region if the pKa values are within 1 log unit.
Protocol B: LogD Measurement (Shake-Flask Method)
Objective: To measure the distribution coefficient at pH 7.4.
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
1-Octanol (saturated with PBS).
-
HPLC system with UV or MS detection.
Methodology:
-
Phase Saturation: Pre-saturate octanol with PBS and PBS with octanol for 24 hours.
-
Sample Prep: Dissolve the compound in the PBS phase to a concentration of 100 µM.
-
Partitioning: Mix equal volumes (e.g., 2 mL) of the drug-PBS solution and octanol in a glass vial.
-
Equilibration: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Remove the aqueous phase and analyze the concentration via HPLC.
-
Calculation:
Note: If C_aqueous is too close to C_initial (due to high hydrophilicity), use the octanol phase for direct measurement if sensitivity allows.
Synthetic & Stability Considerations
Synthesis Workflow: The most robust route to this scaffold is the Reductive Amination of N-Boc-piperidine-3-carboxaldehyde with pyrrolidine, followed by deprotection.
DOT Diagram: Synthetic Pathway
[2][3][4] Stability & Storage:
-
Oxidative Instability: Secondary amines (piperidine) are prone to N-oxidation over time. Store under Argon/Nitrogen.
-
Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.
-
Carbamate Formation: The free base will rapidly react with atmospheric CO₂ to form carbamates. Always generate the free base in situ or immediately before use.
References
-
Structural & Synthetic Context
-
Physicochemical Properties of Piperidines
-
Title: Piperidine - PubChem Compound Summary.
- Source: N
-
URL:[Link]
-
-
pKa Determination Methodology
- Title: Determination of pKa values of active pharmaceutical ingredients.
- Source: Trends in Analytical Chemistry.
-
URL:[Link]
-
LogD/LogP Principles
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Methodological & Application
Synthesis protocol for 3-(Pyrrolidin-1-ylmethyl)piperidine
Application Note: Optimized Synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 136423-01-9), a privileged scaffold in medicinal chemistry often found in GPCR ligands and kinase inhibitors.
While several routes exist (e.g., amide reduction, nucleophilic substitution), this guide prioritizes the Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This approach offers superior chemoselectivity, mild reaction conditions, and operational simplicity compared to traditional LiAlH₄ reductions or alkylations with reactive halides.
Key Advantages of this Protocol:
-
Convergent Synthesis: Rapid assembly from commercially available precursors.
-
Chemoselectivity: STAB reduces the intermediate iminium ion without reducing the aldehyde or other common functional groups (nitro, ester, halide).
-
Purification Efficiency: Utilization of Solid Phase Extraction (SCX-2) for facile isolation of the polar diamine product.
Strategic Analysis & Retrosynthesis
The target molecule features a secondary amine (piperidine) and a tertiary amine (pyrrolidine) linked by a methylene bridge. Direct alkylation of unprotected piperidine leads to poly-alkylation and regioselectivity issues. Therefore, an orthogonal protection strategy is required.
Retrosynthetic Logic:
-
Target: this compound.[1]
-
Disconnection: C–N bond between the methylene linker and the pyrrolidine nitrogen.
-
Precursors: tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-formylpiperidine) and Pyrrolidine.
Synthetic Pathway: The synthesis proceeds in two distinct stages:
-
Reductive Amination: Coupling of the protected aldehyde with pyrrolidine.
-
Deprotection: Acidolytic cleavage of the Boc group to release the secondary amine.
Figure 1: Synthetic workflow for the preparation of the target diamine.
Detailed Experimental Protocols
Part A: Reductive Amination (The Coupling)
Mechanism: The aldehyde and pyrrolidine condense to form an equilibrium mixture containing the iminium ion. STAB (Sodium Triacetoxyborohydride) selectively reduces the iminium species faster than it reduces the aldehyde, driving the equilibrium to the amine product [1].
Reagents & Materials:
-
tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (glacial) (1.0 equiv)
-
1,2-Dichloroethane (DCE) (Solvent, 0.2 M concentration)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-formylpiperidine-1-carboxylate (e.g., 2.13 g, 10 mmol) in DCE (50 mL).
-
Amine Addition: Add Pyrrolidine (0.91 mL, 11 mmol) followed by Acetic Acid (0.57 mL, 10 mmol).
-
Note: Acetic acid catalyzes iminium formation and buffers the basicity of pyrrolidine, preventing potential side reactions.
-
-
Mixing: Stir the mixture at room temperature for 15–30 minutes under nitrogen.
-
Reduction: Add STAB (2.97 g, 14 mmol) in three portions over 10 minutes.
-
Observation: Mild gas evolution may occur. The reaction is generally slightly exothermic; a water bath can be used if scaling up >10g.
-
-
Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The aldehyde spot should disappear.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying: Combine organic phases, dry over MgSO₄, filter, and concentrate in vacuo.
-
Result: The crude material is usually a clear to pale yellow oil, sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (0-10% MeOH/DCM).
Part B: Deprotection (The Release)
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
SCX-2 Cartridge (Strong Cation Exchange resin) – Highly Recommended for desalting.
Procedure:
-
Dissolution: Dissolve the crude N-Boc intermediate from Part A in DCM (5 volumes).
-
Acidolysis: Add TFA (10–20 equivalents) dropwise at 0°C, then warm to room temperature.
-
Reaction: Stir for 2–4 hours. Monitor by LCMS (mass shift: M+1 - 100).
-
Workup (Method A - SCX Purification - Recommended):
-
Concentrate the reaction mixture to remove excess TFA.
-
Redissolve the residue in MeOH.
-
Load onto a pre-conditioned SCX-2 cartridge.
-
Wash with MeOH (3 column volumes) to remove non-basic impurities.
-
Elute the product with 2M NH₃ in MeOH.
-
Concentrate the ammoniacal fractions to yield the free base.
-
-
Workup (Method B - Liquid/Liquid Extraction):
-
Concentrate to remove TFA.
-
Basify to pH >12 using 2M NaOH (Caution: Exothermic).
-
Extract exhaustively with CHCl₃/Isopropanol (3:1 mixture) – DCM alone is often insufficient for polar diamines.
-
Dry and concentrate.[2]
-
Analytical Data & Validation
Expected Data for this compound:
| Parameter | Value / Characteristic |
| Molecular Formula | C₁₀H₂₀N₂ |
| Molecular Weight | 168.28 g/mol |
| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| ¹H NMR (Diagnostic) | δ 2.2–2.4 ppm: 6H multiplet (pyrrolidine N-CH₂ + linker CH₂). δ 2.9–3.1 ppm: Piperidine ring protons adjacent to NH. |
| Mass Spectrometry | [M+H]⁺ = 169.2 |
Troubleshooting Guide:
Figure 2: Decision tree for common synthetic issues.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): While safer than Sodium Cyanoborohydride, STAB releases hydrogen gas upon reaction with protic solvents or acids. Ensure proper ventilation. It is moisture sensitive; store in a desiccator [2].
-
Trifluoroacetic Acid (TFA): Corrosive and volatile. Use only in a fume hood.
-
Product Basicity: The final product is a strong base. Store under inert atmosphere to prevent carbonate formation from atmospheric CO₂.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6]
-
Oakwood Chemical. (n.d.). Safety Data Sheet: 3-Pyrrolidin-1-ylmethyl-piperidine.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection conditions).
Sources
- 1. 3-Pyrrolidin-1-ylmethyl-piperidine [oakwoodchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-pH Reversed-Phase HPLC Purification of 3-(Pyrrolidin-1-ylmethyl)piperidine
Executive Summary
This guide details the purification protocol for 3-(Pyrrolidin-1-ylmethyl)piperidine , a strongly basic, non-chromophoric diamine often used as a building block in medicinal chemistry.[1][2]
The Challenge:
-
Extreme Basicity: With two basic nitrogen centers (secondary piperidine and tertiary pyrrolidine), the molecule is dicationic at standard acidic HPLC pH (pH 2–3), leading to poor retention (void elution) and severe peak tailing due to secondary silanol interactions.[1][2]
-
Lack of Chromophore: The absence of aromatic rings renders standard UV detection (254 nm) useless.[1][2]
-
Hydrophilicity: In its protonated state, the molecule is highly polar, complicating standard C18 retention.[2]
The Solution: We recommend a High-pH Reversed-Phase (RP) Strategy using hybrid-silica particle technology.[1][2] By operating at pH 10.0, we deprotonate the amine centers, neutralizing the molecule to increase hydrophobicity for retention while simultaneously suppressing silanol ionization to ensure sharp peak shape.
Physicochemical Context & Strategy
Understanding the ionization state is critical for method success.[1][2]
| Property | Value (Approx.) | Implication for HPLC |
| Structure | Piperidine ring + Pyrrolidine side chain | Two basic nitrogen centers.[1][2] |
| pKa 1 (Piperidine) | ~11.0 | Protonated (+) at pH < 10.[1][2] |
| pKa 2 (Pyrrolidine) | ~10.5 | Protonated (+) at pH < 9.[1][2]5. |
| LogP (Neutral) | ~1.1 | Retains well on C18 if neutral. |
| LogP (Protonated) | < -1.0 (Highly Polar) | Elutes in void volume on C18 if acidic.[1][2] |
| UV Absorbance | Negligible >220 nm | Requires low UV (205 nm), MS, or ELSD.[2] |
The pH Switching Logic
Standard acidic methods (0.1% TFA) force the molecule into a dicationic state (
-
Coulombic Repulsion: The positive charge repels the hydrophobic C18 chains, reducing retention.[2]
-
Ion Exchange: The positive charge interacts strongly with residual negatively charged silanols (
) on the silica surface, causing peak tailing.[1][2]
High pH (pH 10) Strategy: At pH 10, the mobile phase is sufficiently basic to suppress the ionization of the pyrrolidine and partially deprotonate the piperidine. The silica surface is stable (if using hybrid particles), and the neutral analyte interacts hydrophobically with the C18 ligand, resulting in excellent retention and symmetry.
Figure 1: Mechanistic impact of mobile phase pH on amine retention.
Detailed Experimental Protocol
Instrumentation & Detection[1][2][3][4]
-
System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Waters AutoPurification).[1][2]
-
Detector (Crucial):
-
Primary:Mass Spectrometer (MS) (ESI+, SIM mode for [M+H]+).[1][2]
-
Secondary:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) – ideal for non-chromophoric compounds.[1][2]
-
Tertiary (If optical only):UV/Vis at 205 nm . Note: You must use high-purity solvents to avoid baseline drift at this wavelength.[1][2]
-
Stationary Phase Selection
Do NOT use standard silica-based C18 columns; they will dissolve at pH 10.[1][2] Use Hybrid Silica or Polymeric columns.[1][2]
Mobile Phase Preparation[1][2]
-
Buffer A (Aqueous): 10 mM Ammonium Bicarbonate (
), adjusted to pH 10.0 with Ammonium Hydroxide ( ).-
Why Bicarbonate? It is volatile (lyophilization friendly) and provides good buffering capacity at pH 10.[2]
-
Gradient Method (Analytical Scale)[1][2]
-
Flow Rate: 1.0 mL/min[4]
-
Temperature: 30°C (Controlled temperature improves reproducibility for amines).
| Time (min) | % Buffer A | % Solvent B | Comment |
| 0.0 | 95 | 5 | Initial equilibration |
| 1.0 | 95 | 5 | Hold to elute salts |
| 10.0 | 5 | 95 | Linear gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of run |
Sample Preparation[1][2]
-
Diluent: Dissolve the crude sample in 50:50 Water:Acetonitrile.
-
Concentration: 10–50 mg/mL (for Prep).[2]
-
Filtration: 0.2 µm PTFE or Nylon filter (Essential to prevent frit blockage).[1][2]
Purification Workflow
Figure 2: Step-by-step purification and recovery workflow.
Troubleshooting & Optimization
Peak Tailing Despite High pH
If the peak still tails, it suggests the column bed has active sites or the pH is not high enough.[2]
-
Action: Verify pH of Buffer A is strictly 10.0.
-
Action: Increase buffer concentration to 20 mM to mask silanols.
-
Action: Ensure the column is explicitly "High pH Stable" (e.g., Hybrid particle). Standard silica columns will degrade, causing voids that look like tailing.[2]
Poor Detection Sensitivity
Since the molecule is non-chromophoric:[1][2]
-
UV Issues: At 205 nm, acetonitrile absorbs slightly.[1][2] Ensure you are using "Far UV" or "Gradient Grade" Acetonitrile.[1][2]
-
Alternative: Derivatization (e.g., with FMOC-Cl) is possible for analytical quantification but not recommended for purification as it permanently alters the molecule.[1][2] For purification, rely on MS or ELSD.[1][2]
Salt Removal
Using non-volatile buffers (Phosphate/Sodium) is a critical error in Prep HPLC.[1][2]
-
Requirement: Always use Ammonium Bicarbonate, Ammonium Formate, or Ammonium Hydroxide.[2] These sublime during lyophilization, leaving the pure free base or ammonium salt of the amine.
References
-
Waters Corporation. (2023).[1][2] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1][2]
-
Phenomenex. (2023).[1][2][5] High pH Stability for Basic Analytes: Gemini and Kinetex EVO Application Guide. Retrieved from [Link]
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[2]
-
Agilent Technologies. (2020).[1][2] Strategies for the Separation of Basic Compounds. Retrieved from [Link]
Sources
- 1. 3-[4-Ethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine | C16H29N5O2S2 | CID 6489396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prep-hplc.com [prep-hplc.com]
- 4. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Sensitivity LC-MS/MS Profiling of 3-(Pyrrolidin-1-ylmethyl)piperidine
Application Note: AN-2026-PHY-04 [1][2]
Abstract
This application note details the method development, fragmentation mechanics, and validation protocols for the mass spectrometric analysis of 3-(Pyrrolidin-1-ylmethyl)piperidine (MW 168.28 g/mol ). As a diamine scaffold featuring both secondary (piperidine) and tertiary (pyrrolidine) amine functionalities, this molecule presents specific challenges regarding retention, peak shape, and ionization efficiency. This guide provides a dual-approach chromatographic strategy (HILIC vs. High-pH RP) and a mechanistic breakdown of collision-induced dissociation (CID) pathways to ensure precise identification in drug development workflows.
Chemical Context & Analytical Challenges
This compound is a "privileged structure" in medicinal chemistry, often serving as a hydrophilic linker in GPCR ligands and kinase inhibitors.[1][2] Its analysis is critical not only for purity assessment but also for monitoring unreacted building blocks in final drug substances.[1][2]
Key Physicochemical Properties
| Property | Value | Analytical Implication |
| Formula | Monoisotopic Mass: 168.1626 Da | |
| Basicity (pKa) | ~11.2 (Piperidine), ~10.4 (Pyrrolidine) | Highly basic; exists as a dication at acidic pH.[1][2] |
| LogP | ~0.8 - 1.2 (Estimated) | Moderately polar; poor retention on standard C18 at low pH.[1][2] |
| Ionization | ESI (+) | High proton affinity; prone to |
The "Diamine Dilemma"
Standard acidic Reversed-Phase (RP) chromatography often fails for this analyte.[1][2] The protonated amines interact with residual silanols on silica columns, causing severe peak tailing.[2] Furthermore, the molecule elutes in the void volume due to high polarity. This protocol addresses these issues using Hydrophilic Interaction Liquid Chromatography (HILIC) for maximum retention and High-pH Reversed-Phase for robustness.
LC-MS/MS Method Development
Protocol A: HILIC (Recommended for High Sensitivity)
Best for: Trace analysis, metabolite identification, and maximum retention.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (
mm, 3.5 µm).[1][2] -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Injection Volume: 2 µL (Sample diluent: 90:10 ACN:H2O).
Gradient Table:
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 95 | Equilibration |
| 1.0 | 95 | Hold |
| 6.0 | 60 | Elution Gradient |
| 7.0 | 60 | Wash |
| 7.1 | 95 | Re-equilibration |
Protocol B: High-pH Reversed-Phase (Robust Screening)
Best for: QC environments, impurity profiling in synthesis.[1][2]
-
Column: Agilent Poroshell HPH-C18 (
mm, 2.7 µm).[1][2] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Rationale: At pH 10, the amines are deprotonated (neutral), increasing hydrophobicity and retention on C18 while eliminating silanol interactions.
Mass Spectrometry & Fragmentation Mechanism[3][4][5][6][7][8][9][10][11]
Source Parameters (ESI+)[1][7][9][10]
-
Capillary Voltage: 0.8 – 1.5 kV (Low voltage prevents in-source fragmentation of the labile methylene bridge).[1][2]
-
Cone Voltage: 25 V (Optimized for
stability). -
Desolvation Temp: 450°C.
-
Gas Flow: 800 L/hr (
).[1][2]
Fragmentation Pathway Analysis
The MS/MS spectrum of m/z 169.17 (
-
Primary Ion (m/z 169): Protonation occurs preferentially at the more accessible tertiary amine (pyrrolidine) or the secondary piperidine nitrogen.[1][2]
-
Major Fragment (m/z 84): Formed via Inductive Cleavage .[1][2] The bond between the exocyclic methylene and the pyrrolidine nitrogen breaks, leaving the charge on the piperidine ring (tetrahydropyridinium ion).
-
Major Fragment (m/z 70): The pyrrolidine ring itself.[1][2] This occurs via cleavage of the C-N bond connecting the pyrrolidine to the methylene bridge.
-
Diagnostic Fragment (m/z 98): Loss of the pyrrolidine neutral (71 Da) retaining the methylene group on the piperidine ring (3-methylpiperidinium cation).[1][2]
Visualization: Fragmentation Logic
The following diagram illustrates the mechanistic breakdown of the precursor ion.
Figure 1: Proposed fragmentation pathways for this compound under CID conditions.
Method Validation & Troubleshooting
Linearity and Sensitivity
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary amine interaction with silanols.[1][2] | Switch to High-pH method or add 5mM Ammonium Formate to HILIC phases to mask silanols. |
| Carryover | "Sticky" basic amine adsorption on injector needle.[1][2] | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[1][2] |
| Signal Suppression | Co-elution with phospholipids (in bioanalysis).[1][2] | Use HILIC (phospholipids elute early) or perform SLE/SPE extraction.[1][2] |
Workflow Diagram
Figure 2: Optimized analytical workflow for high-throughput screening.
References
-
NIST Mass Spectrometry Data Center. Piperidine and Pyrrolidine Derivative Fragmentation Patterns.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
Greco, G., et al. (2013).[1][2] HILIC-MS/MS for the analysis of polar basic compounds.[2] Journal of Separation Science.[1][2]
-
PubChem Database. Compound Summary: Piperidine Derivatives.[1][2][3] National Center for Biotechnology Information.[1][2] Available at: [Link][1]
-
McCalley, D. V. (2017).[1][2] Understanding and managing the separation of hydrophilic amines in LC-MS. Journal of Chromatography A. [1][2]
Sources
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-Ethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine | C16H29N5O2S2 | CID 6489396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of 3-(Pyrrolidin-1-ylmethyl)piperidine in Preclinical Animal Models
Introduction: A Novel Sigma-1 Receptor Ligand for Neurological Disorders
The compound 3-(Pyrrolidin-1-ylmethyl)piperidine, hereafter designated as PYR-PIP, represents a novel investigational molecule with significant therapeutic potential for neurological and psychiatric disorders. Its core structure, featuring both piperidine and pyrrolidinyl moieties, is a privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Structural analysis and preliminary in-silico modeling strongly suggest that PYR-PIP acts as a ligand for the Sigma-1 Receptor (σ₁R).[3][4][5]
The σ₁R is a unique, ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical site for cellular stress responses.[6][7][8] Unlike conventional receptors, σ₁R translocates within the cell and modulates a wide array of signaling pathways and client proteins, including ion channels and kinases.[9][10] This pleiotropic action makes it a compelling target for complex multifactorial diseases.[3] Activation of σ₁R is associated with potent neuroprotective, anti-inflammatory, and cognitive-enhancing effects, making it a promising therapeutic target for conditions like Alzheimer's disease and neuropathic pain.[7][11][12]
These application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of PYR-PIP. We present detailed protocols for two well-established and robust animal models: the 5XFAD transgenic mouse model of Alzheimer's disease to assess neuroprotective and cognitive-enhancing properties, and the Chronic Constriction Injury (CCI) rat model of neuropathic pain to evaluate analgesic potential.
Hypothesized Mechanism of Action of PYR-PIP
We hypothesize that PYR-PIP binds to and modulates the σ₁R. As a chaperone protein, σ₁R's activation by a ligand like PYR-PIP is thought to initiate a cascade of neuroprotective events. This includes stabilizing calcium homeostasis, reducing ER stress and oxidative stress, and modulating neuroinflammation.[9][12] Specifically, activated σ₁R can interact with various proteins to promote cell survival and function.[13] One key pathway involves the enhancement of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[14]
Diagram: Hypothesized Signaling Pathway of PYR-PIP
Caption: Hypothesized PYR-PIP signaling via the Sigma-1 Receptor (σ₁R).
Section 1: Neuroprotection & Cognition in the 5XFAD Mouse Model of Alzheimer's Disease
The 5XFAD mouse is a widely used transgenic model that co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[15][16] This results in an aggressive and rapid development of AD-like pathology, including amyloid plaque deposition starting at two months of age, which makes it an effective platform for testing therapeutic interventions.[16][17]
Experimental Design & Workflow
A typical study involves treating 5XFAD mice with PYR-PIP or vehicle control over several months, followed by behavioral testing to assess cognitive function and subsequent tissue analysis to measure pathological hallmarks.
Diagram: 5XFAD Experimental Workflow
Caption: Workflow for assessing PYR-PIP efficacy in 5XFAD mice.
Protocol 1.1: Chronic Administration of PYR-PIP
Objective: To deliver the compound consistently over a period sufficient to observe potential disease-modifying effects.
-
Compound Preparation: Dissolve PYR-PIP in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline). Prepare fresh solutions weekly.
-
Animal Groups: Use age-matched male and female 5XFAD and wild-type littermate controls (n=10-15 per group).[16]
-
Dosing Regimen: Administer PYR-PIP or vehicle via oral gavage once daily for 8-12 weeks. Doses should be determined from prior pharmacokinetic studies.
-
Causality Note: Chronic administration is essential to assess effects on the progressive pathology of Alzheimer's disease. Oral gavage mimics a likely clinical route of administration.
-
Protocol 1.2: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory, which is typically impaired in 5XFAD mice.[15][18]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.[19]
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for each mouse.
-
Place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[19][20]
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 30 seconds.[19][20]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crosses.
-
Causality Note: The acquisition phase tests learning, while the probe trial assesses memory consolidation. A successful compound should decrease escape latency during acquisition and increase time in the target quadrant during the probe trial.
-
Protocol 1.3: Post-Mortem Tissue Analysis
Objective: To quantify the effect of PYR-PIP on key neuropathological markers.
-
Tissue Processing: Following the final behavioral test, euthanize mice and perfuse with phosphate-buffered saline (PBS). Harvest brains; fix one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.
-
Immunohistochemistry (IHC):
-
Section the fixed hemisphere (40 µm sections).
-
Stain for amyloid-beta plaques (e.g., using 6E10 or 4G8 antibodies) and markers of neuroinflammation like Iba1 (microglia) and GFAP (astrocytes).
-
Quantify the plaque burden and glial activation using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Use ELISA kits to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Use Western blot to quantify levels of synaptic proteins (e.g., PSD-95, Synaptophysin) to assess synaptic integrity.
-
Data Presentation: Expected Outcomes
| Parameter | Vehicle-Treated 5XFAD | PYR-PIP-Treated 5XFAD | Expected Outcome |
| MWM Escape Latency (Day 5) | High | Low | Reduction in time to find platform |
| MWM Probe Trial (% Time) | ~25% (Chance) | >40% | Increased time in target quadrant |
| Aβ Plaque Load (%) | High | Low | Reduction in amyloid pathology |
| Synaptophysin Levels | Low | High | Restoration of synaptic markers |
| Iba1 Immunoreactivity | High | Low | Reduction in microgliosis |
Section 2: Analgesia in the Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain
The CCI model is a standard preclinical model for inducing neuropathic pain that mimics symptoms like allodynia (pain from a non-painful stimulus) and hyperalgesia.[21] It involves loosely ligating the sciatic nerve, which leads to robust and lasting pain hypersensitivity.[22][23] This model is ideal for evaluating the analgesic potential of compounds targeting the σ₁R.
Protocol 2.1: CCI Surgery
Objective: To induce a consistent and measurable neuropathic pain state.
-
Animals: Use adult male Sprague-Dawley rats (200-250g).[23]
-
Anesthesia: Anesthetize the rat with isoflurane.
-
Surgical Procedure:
-
Make an incision on the lateral surface of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[21]
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the paw.
-
Close the muscle layer and skin with sutures.
-
Causality Note: This procedure creates nerve inflammation and damage, leading to central sensitization and the development of chronic pain behaviors, which are the targets for therapeutic intervention. Sham surgery (nerve exposure without ligation) should be performed on a control group.
-
Protocol 2.2: Assessment of Mechanical Allodynia with Von Frey Filaments
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Habituation: Place rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[24][25]
-
Testing Procedure:
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[26]
-
A positive response is a sharp withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[27]
-
Testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21) to establish a stable pain phenotype before drug administration.
-
-
Drug Efficacy Testing: Once a stable allodynia is established (typically 7-14 days post-CCI), administer a single dose of PYR-PIP or vehicle. Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
-
Causality Note: A successful analgesic will significantly increase the PWT in the injured paw of CCI rats compared to vehicle-treated animals, indicating a reduction in mechanical allodynia.
-
Data Presentation: Expected Outcomes
| Parameter | Sham Control | CCI + Vehicle | CCI + PYR-PIP | Expected Outcome |
| Paw Withdrawal Threshold (g) | ~15 g | < 4 g | > 10 g | Reversal of mechanical allodynia |
| Time to Peak Effect | N/A | N/A | 60-120 min | Characterization of drug kinetics |
| Duration of Action | N/A | N/A | > 4 hours | Indication of sustained analgesia |
References
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. PubMed Central. Available at: [Link]
-
Pridopidine - Wikipedia. Wikipedia. Available at: [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed. Available at: [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. Available at: [Link]
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Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Italian Journal of Anatomy and Embryology. Available at: [Link]
-
Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Available at: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]
-
Sigma-1 receptor - Wikipedia. Wikipedia. Available at: [Link]
-
Sigma 1 Receptor Intro Video. YouTube. Available at: [Link]
-
Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PubMed Central. Available at: [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]
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How to conduct Von Frey Test?. BioMed. Available at: [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. PubMed Central. Available at: [Link]
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Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... ResearchGate. Available at: [Link]
-
Sigma-1 receptor knockout mice display a depressive-like phenotype. PubMed Central. Available at: [Link]
-
Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. PubMed Central. Available at: [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Morris Water Maze. MMPC.org. Available at: [Link]
-
Chronic Constriction Injury (CCI) Model. Charles River. Available at: [Link]
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Protocol (Classic). Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River Laboratories. Available at: [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]
-
Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. Available at: [Link]
-
Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden. PubMed Central. Available at: [Link]
-
UC Davis - Morris Water Maze. Protocols.io. Available at: [Link]
-
Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists... ACS Publications. Available at: [Link]
-
5xFAD (B6SJL). ALZFORUM. Available at: [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test | Request PDF. ResearchGate. Available at: [Link]
-
4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain. Bio-protocol. Available at: [Link]
-
Understanding the Morris Water Maze in Neuroscience. Cyagen. Available at: [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Available at: [Link]
-
Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. Available at: [Link]
-
Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Creative Biolabs. Available at: [Link]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. Available at: [Link]
-
Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer's Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping. NIH. Available at: [Link]
-
2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-(Pyrrolidin-1-ylmethyl)piperidine Synthesis
Topic: Yield Improvement & Troubleshooting Guide Target Molecule: 3-(Pyrrolidin-1-ylmethyl)piperidine (and derivatives) Primary CAS: 120667-89-0 (Generic backbone)
Introduction: The "Polarity Trap" in Diamine Synthesis
The synthesis of This compound presents a classic medicinal chemistry challenge: constructing a molecule that is both highly polar and basic. While the bond formation itself is chemically straightforward, researchers often report low isolated yields (20–40%).[1]
The Reality: The yield loss rarely occurs in the reaction flask.[1] It occurs in the separatory funnel.[1][2]
This guide moves beyond standard textbook protocols to address the specific physicochemical properties of this diamine scaffold. It prioritizes Reductive Amination (Method A) as the most convergent route, with Amide Reduction (Method B) as a robust alternative for difficult substrates.[1]
Module 1: Synthetic Route Selection
Before starting, verify your precursors.[1] The choice of route depends heavily on the availability of the piperidine starting material.
Decision Matrix
Figure 1: Strategic decision tree for selecting the synthetic pathway. Method A is the industry standard for yield and atom economy.
Module 2: Method A – Reductive Amination (The Gold Standard)
Protocol Basis: Modified Abdel-Magid Amination [1].[1] Precursor: tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-formylpiperidine). Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).[1]
The Protocol
-
Imine Formation (Critical Step):
-
Reduction:
-
Quench:
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Starting material (Aldehyde) remains | Imine formation is slow. | Add 1.0 equiv Acetic Acid after the initial 30 min stir. Switch solvent to DCE (faster than THF). |
| Byproduct: Piperidine-3-methanol | Direct reduction of aldehyde.[1][4] | Ensure amine is added before the reducing agent.[1] Do not use NaBH₄ (too strong); stick to STAB. |
| Low Yield (<40%) | Product lost in aqueous layer.[1] | STOP. See Module 3 (Isolation). The product is likely in your waste stream. |
| Gummy precipitate | Boron complexes.[1] | Use a tartrate wash (sodium potassium tartrate) to solubilize boron salts during workup. |
Module 3: The "Hidden" Yield Killer – Isolation & Workup
This is the most critical section of the guide. The target molecule contains two nitrogen centers (one tertiary, one in the piperidine ring).[1] Even with the Boc group, the pyrrolidine moiety makes the molecule highly polar.[1]
The Failure Mode: Standard extraction with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) leaves 30–50% of the product in the aqueous phase.
The "High-pH / Polar-Solvent" Extraction Protocol
-
pH Adjustment:
-
After quenching, adjust the aqueous layer pH to >12 using 1M NaOH.[1]
-
Why: You must ensure the pyrrolidine nitrogen is fully deprotonated (Free Base).
-
-
The "Magic" Solvent System:
-
Salting Out:
-
Saturate the aqueous layer with solid NaCl.[1] This decreases the solubility of organics in the water (Salting-out effect).
-
-
Multiple Extractions:
-
Perform 3–4 extractions.[1] The partition coefficient is likely low (~3:1).
-
Visualizing the Extraction Logic
Figure 2: Optimized workup workflow for polar diamines. The use of IPA/DCM is the key differentiator.
Module 4: Method B – Amide Reduction (Alternative)
If the reductive amination fails (e.g., due to steric hindrance or unstable aldehydes), use the Amide Reduction route.[1]
Precursors: N-Boc-piperidine-3-carboxylic acid + Pyrrolidine.
-
Amide Coupling: Standard HATU/DIPEA coupling in DMF. Yields are typically high (>90%).[1]
-
Reduction:
-
Reagent: Borane-THF complex (BH₃·THF) or Borane-DMS.[1] Avoid LiAlH₄ if possible, as it can sometimes cleave Boc groups or require harsh workups.[1]
-
Conditions: Reflux in THF for 2–4 hours.
-
The "Stuck" Intermediate: Borane forms a stable complex with the amine product.[1] You must break this complex.
-
Quench Protocol:
-
Cool to 0°C. Carefully add MeOH (gas evolution!).
-
Add 1M HCl (or MeOH/HCl) and reflux for 1 hour. This breaks the N–B bond.[1]
-
Basify to pH 12 and extract using the Module 3 protocol.
-
-
Module 5: Final Deprotection (Boc Removal)
Once the N-Boc-3-(pyrrolidin-1-ylmethyl)piperidine is isolated:
-
Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).
-
Procedure: Stir at RT for 1–2 hours.
-
Isolation: The product will precipitate as the dihydrochloride salt.[1]
-
Filtration: Filter the solid under nitrogen (hygroscopic!).[1] Wash with dry ether.[1]
FAQ: Common User Issues
Q: My product is an oil that won't crystallize. How do I purify it? A: The free base is likely an oil.[1] Do not attempt to crystallize the free base.[1] Convert it to the dihydrochloride or oxalate salt.[1] If you must purify the free base, use neutral alumina chromatography or silica gel with 1% Triethylamine (TEA) in the eluent to prevent streaking.[1]
Q: Can I use unprotected piperidine-3-carboxaldehyde? A: No. The secondary amine of the piperidine will react with the aldehyde of another molecule, leading to polymerization.[1] You must use a protecting group (Boc, Cbz, or Benzyl) on the piperidine nitrogen.[1]
Q: I see a peak at M+16 in my Mass Spec. What is it? A: This is likely the N-oxide.[1] Polar amines oxidize easily in air.[1] Store your final product under Argon or Nitrogen, preferably as the HCl salt.[1]
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]
-
University of Rochester, Department of Chemistry. (n.d.).[1] Workup for Polar and Water-Soluble Solvents. Not Voodoo X.[1]
-
Biotage. (2020).[1][2] How best to extract reaction products from high boiling solvents. Biotage Blog.[1]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemwhat.com [chemwhat.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Solubility Challenges of 3-(Pyrrolidin-1-ylmethyl)piperidine
[1][2]
Executive Summary & Molecule Profile
3-(Pyrrolidin-1-ylmethyl)piperidine is a diamine scaffold frequently used in fragment-based drug discovery (FBDD) and as a linker in medicinal chemistry.[1][2] Its dual-nitrogen architecture—a secondary amine on the piperidine ring and a tertiary amine on the pyrrolidine ring—creates specific physicochemical behaviors that often frustrate researchers.
The Core Problem: This molecule exhibits a "Jekyll and Hyde" solubility profile. As a free base , it is a lipophilic oil that is practically insoluble in neutral water and prone to "oiling out." As a salt (e.g., 2HCl) , it is highly water-soluble but can be hygroscopic and difficult to crystallize.
Physicochemical Snapshot
| Property | Value (Approx.) | Implication |
| Structure | Bicyclic Diamine | Dual basic centers ( |
| State (Free Base) | Viscous Oil | Difficult to weigh; absorbs atmospheric |
| LogP | ~1.0 – 1.5 | Moderately lipophilic; requires organic solvents or low pH for solubilization.[1][2] |
| pKa | > 10 (Both N) | Critical: At pH 7.4, this molecule is dicationic.[2] Solubility issues arise from kinetic barriers or improper counter-ions.[1][2] |
Troubleshooting Module: Bioassay Formulation
Issue: Precipitation observed upon diluting DMSO stock into aqueous media (PBS/Cell Culture).
This is the most common support ticket we receive. It occurs because the "solubility cliff" between DMSO and water is steeper than expected for this amine.
The Mechanism of Failure
When you dilute a DMSO stock of the free base into a neutral buffer (pH 7.4), two competing events occur:
-
Solvent Stripping: Water molecules strip the DMSO shell, exposing the hydrophobic carbon scaffold.
-
Protonation Lag: Although the molecule wants to be protonated (and soluble) at pH 7.4, if the local concentration of the free base exceeds its kinetic solubility limit before protonation completes, it forms aggregates (micelles) or precipitates.
Figure 1: The Kinetic Solubility Trap. Rapid dilution can force the molecule into an aggregated state before it has time to ionize and dissolve.
Protocol 1: The "Step-Down" Dilution Method
Use this protocol to prevent crash-out in cellular assays.[1][2]
-
Acidify the Stock (Optional but Recommended): If using the free base, add 2 equivalents of HCl (in dioxane or water) to your DMSO stock before dilution. This pre-charges the molecule.[2]
-
Intermediate Dilution: Do not jump from 10 mM DMSO to 10 µM Media directly.
-
Step A: Dilute DMSO stock 1:10 into PBS adjusted to pH 6.0 .
-
Step B: Dilute that intermediate into the final media.[2]
-
-
Use a Co-solvent: If the salt form is unavailable, add Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound. The hydrophobic cavity of cyclodextrin shields the piperidine ring during the transition.
Troubleshooting Module: Chemical Handling & Storage
Issue: "The compound is an oil, sticks to the spatula, and I can't get a precise weight."
Diagnosis: You are working with the free base.[2] Piperidine free bases are hygroscopic oils that react with
Protocol 2: Conversion to Dihydrochloride Salt
Converting the oil to a solid salt is the gold standard for long-term stability and ease of handling.
Materials:
-
Diethyl Ether or Ethyl Acetate (Anhydrous)[1]
-
HCl in Dioxane (4M) or HCl in Methanol
Workflow:
-
Dissolution: Dissolve the crude oil in a minimum volume of anhydrous Diethyl Ether. (If it doesn't dissolve, add small amounts of DCM).
-
Acidification: Cool the solution to 0°C on ice. Dropwise add 2.5 equivalents of HCl (e.g., 4M in Dioxane).
-
Maturation: Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under Nitrogen (to prevent moisture uptake).[2] Wash with cold ether.[1][2]
-
Drying: Dry under high vacuum for 24 hours. Store in a desiccator.
Figure 2: Salt formation workflow to convert the unstable oil into a handleable solid.[1][2]
Troubleshooting Module: Purification (Chromatography)
Issue: "My compound streaks/tails on the silica column and I lose mass."
Diagnosis: The basic nitrogens interact strongly with the acidic silanol groups (
Solution Matrix:
| Method | Mobile Phase Modifier | Why it works |
| Standard Flash | DCM : MeOH : | Ammonia competes for silanol sites, freeing your amine.[2] |
| TEA Method | 1% Triethylamine (TEA) in eluent | TEA blocks acidic sites.[1][2][3] Note: TEA is harder to remove than Ammonia.[1][2] |
| Reverse Phase | Water : Acetonitrile + 0.1% TFA | The TFA protonates the amine, ensuring it runs as a sharp salt peak. |
Expert Tip: If using the DCM/MeOH/Ammonia system, pre-wash the silica column with the eluent before loading your sample. This "deactivates" the silica in advance.
Frequently Asked Questions (FAQ)
Q: Can I sonicate the DMSO stock to dissolve the precipitate? A: Use caution. Sonication generates heat, which can degrade sensitive linkers. If you must sonicate, use a water bath sonicator for short bursts (30 seconds) and ensure the sample does not heat up. If it precipitates again upon cooling, you have a supersaturated solution—dilute it immediately.[2]
Q: Why does my NMR show broad peaks? A: This is likely due to proton exchange or a mixture of salt/free-base forms.[1][2]
-
Fix: Add a drop of
to your tube (shake well) to exchange all amine protons.[2] Or, switch to with a trace of TFA-d to force a single protonation state.[1][2]
Q: Is the compound stable in water? A: As a salt (HCl), it is chemically stable in water for days. However, as a free base in water (if you managed to dissolve it), the pH will be high (>10), which could hydrolyze other parts of your molecule if it's a complex drug candidate. Always buffer your aqueous solutions.[1][2]
References
-
Lipinski, C. A., et al. (2012).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1][2] Link
-
Popa-Burke, I., et al. (2014).[1][2][4] Compound precipitation in high-concentration DMSO solutions.[1][2][4][5] Journal of Biomolecular Screening.[2][4][6] Link
-
BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Overcoming Silanol Interactions.Link[1][5]
-
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Chapter on Solubility and pKa effects on basic amines). Link
-
PubChem Database. (2023).[1][2] Compound Summary: 1-Methylpyrrolidine (pKa reference).[1][2] National Library of Medicine.[2] Link[1]
Sources
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
Optimizing reaction conditions for 3-(Pyrrolidin-1-ylmethyl)piperidine synthesis
This technical guide addresses the synthesis and optimization of 3-(Pyrrolidin-1-ylmethyl)piperidine , a privileged scaffold in medicinal chemistry often utilized in GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors.[1]
The following protocols prioritize the Reductive Amination pathway, as it offers the highest convergence and functional group tolerance. An alternative Nucleophilic Substitution route is provided for specific substrate needs.
Module 1: Primary Synthesis Route (Reductive Amination)[1]
Standard Protocol: Reaction of tert-butyl 3-formylpiperidine-1-carboxylate with pyrrolidine using Sodium Triacetoxyborohydride (STAB).[1]
Workflow Visualization
The following diagram outlines the critical mechanistic steps and decision points for the reductive amination process.
Caption: Mechanistic flow for reductive amination. Solid lines indicate the desired pathway; dashed lines represent critical failure modes.
Experimental Protocol (Self-Validating)
Reagents:
-
tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)[1]
-
Pyrrolidine (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, see FAQ[1]
Step-by-Step:
-
Pre-Complexation (The Checkpoint): Dissolve the aldehyde and pyrrolidine in DCE. If using AcOH, add it now. Stir for 30–60 minutes at Room Temperature (RT).
-
Validation: Take a crude NMR aliquot or TLC. The distinct aldehyde proton signal (
9.6–9.8 ppm) should significantly decrease or disappear before adding the reducing agent. This confirms iminium/hemiaminal formation.
-
-
Reduction: Cool to 0°C. Add STAB in three portions over 15 minutes.
-
Why? STAB is milder than NaBH4 and reacts faster with iminium ions than aldehydes, but portion-wise addition prevents localized exotherms that could degrade the reagent.
-
-
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO3.[2][3]
-
Extraction: Extract with DCM. The product is a tertiary amine; ensure the aqueous layer pH is >9 to keep it in the organic phase.
Troubleshooting & FAQs
Q1: Why is my yield low (<50%) and the crude NMR shows a primary alcohol? Diagnosis: Direct reduction of the aldehyde. Root Cause: The reducing agent was added before the iminium ion was fully formed, or the reducing agent is too aggressive (e.g., using NaBH4 without specific conditions). Solution:
-
Switch to STAB (Sodium Triacetoxyborohydride) . It is less reactive toward aldehydes than imines.
-
Process Change: Allow the aldehyde and pyrrolidine to stir for 60 minutes before adding the hydride source. This shifts the equilibrium toward the iminium species.
Q2: The reaction mixture turned into a solid gel/gum. How do I process this? Diagnosis: Boron-amine complex formation. Root Cause: Boron byproducts can form tight complexes with tertiary amines. Solution:
-
Workup Modification: Do not just add water. Quench with 1M Rochelle's Salt (Potassium Sodium Tartrate) or 10% aqueous citric acid (followed by basification) and stir vigorously for 1 hour. This chelates the boron, breaking the emulsion and allowing clean phase separation.
Q3: Should I use Acetic Acid (AcOH)? Recommendation: Yes, for hindered or sluggish substrates. Mechanism: AcOH catalyzes the dehydration of the hemiaminal intermediate to the reactive iminium ion. Limit: Do not exceed 1-2 equivalents. Excess acid can protonate the pyrrolidine, rendering it non-nucleophilic.
Module 2: Alternative Route (Nucleophilic Substitution)[1]
Context: Use this route if the aldehyde starting material is unavailable or unstable, and you have access to tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.[1]
Comparative Data: Reductive Amination vs. Substitution
| Feature | Reductive Amination (Route A) | Nucleophilic Substitution (Route B) |
| Key Reagent | NaBH(OAc)3 | K2CO3 / DIPEA |
| Primary Impurity | Alcohol (Reduction) | Alkene (Elimination) |
| Reaction Time | 4–16 Hours | 12–24 Hours (often requires heat) |
| Scalability | High (Homogeneous) | Moderate (Solubility issues) |
| Atom Economy | High | Lower (Loss of Leaving Group) |
Troubleshooting Substitution Reactions
Q: I am observing a significant amount of alkene (elimination product) by NMR.
Diagnosis: E2 Elimination competition.
Root Cause: The pyrrolidine is acting as a base rather than a nucleophile, removing a proton from the
-
Solvent Switch: Change from DMF/Heating to Acetonitrile (MeCN) at RT . Polar aprotic solvents like DMF can enhance basicity.
-
Leaving Group: If using a bromide, switch to a Mesylate (OMs) or Tosylate (OTs) . These are often better leaving groups and can be reacted at lower temperatures, favoring substitution (
) over elimination ( ).
Module 3: Purification & Isolation[1]
Q: The product is oiling out and holds residual solvent. How do I get a solid? Technical Insight: this compound derivatives are often low-melting solids or oils due to the flexible alkyl linker.[1] Protocol:
-
Salt Formation: Dissolve the crude oil in minimal diethyl ether or EtOAc.
-
Precipitation: Add 2M HCl in diethyl ether (or oxalic acid in acetone) dropwise.
-
Filtration: The dihydrochloride or oxalate salt usually precipitates as a stable, non-hygroscopic solid.
Q: How do I remove excess pyrrolidine without column chromatography? Protocol:
-
Dissolve the crude mixture in EtOAc.
-
Wash with water (Pyrrolidine is highly water-soluble; the target product is more lipophilic but still polar).[1]
-
Critical Step: Wash with saturated brine .
-
Dry over Na2SO4. High vacuum (<1 mbar) at 40°C will remove trace pyrrolidine (bp 87°C).[1]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849–3862.[4] Link[1]
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Link
-
Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2004. Link[1]
Sources
- 1. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of 3-(Pyrrolidin-1-ylmethyl)piperidine
Welcome to the technical support center for the synthesis and purification of 3-(Pyrrolidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in achieving high purity. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.
Introduction: The Synthetic Landscape and Purity Challenges
This compound is a diamine that, while not extensively documented in dedicated synthetic papers, can be reliably synthesized through common organic reactions. The most probable synthetic routes involve the nucleophilic substitution of a suitable piperidine precursor with pyrrolidine. Two likely pathways are:
-
Reductive Amination: The reaction of 3-piperidinecarboxaldehyde with pyrrolidine, followed by reduction of the resulting iminium intermediate.
-
Nucleophilic Substitution: The reaction of a 3-(halomethyl)piperidine (e.g., 3-(chloromethyl)piperidine) or a 3-(sulfonyloxymethyl)piperidine (e.g., tosylate or mesylate) with pyrrolidine.
Each of these methods can introduce specific impurities that complicate the purification process. This guide will address how to identify and eliminate these impurities, ensuring a high-purity final product.
Troubleshooting Guide & FAQs
Impurity Identification
Question 1: I have a crude product that I believe is this compound, but I'm unsure about the impurities. What are the most common impurities I should expect?
Answer: The impurities in your crude product will largely depend on your synthetic route. Here’s a breakdown of the most likely contaminants for the two primary synthetic pathways:
-
From Reductive Amination:
-
Unreacted 3-piperidinecarboxaldehyde: If the initial iminium formation is incomplete or the reduction is not fully efficient.
-
Unreacted Pyrrolidine: Often used in excess to drive the reaction to completion.
-
Over-reduced Starting Material: 3-(Hydroxymethyl)piperidine may be present if the aldehyde is over-reduced, especially if a strong reducing agent like lithium aluminum hydride is used instead of a more selective one like sodium triacetoxyborohydride.
-
Side-products from Aldehyde Self-Condensation: Aldehydes can undergo aldol-type side reactions under certain conditions.
-
-
From Nucleophilic Substitution:
-
Unreacted 3-(halomethyl)piperidine or 3-(sulfonyloxymethyl)piperidine: Incomplete reaction will leave this starting material in your crude product.
-
Unreacted Pyrrolidine: Typically used in excess.
-
Quaternary Ammonium Salt: If the product, this compound, acts as a nucleophile and reacts with another molecule of the electrophilic starting material, a quaternary ammonium salt can form. This is more likely with highly reactive electrophiles.
-
Elimination Byproduct: If using a hindered base or high temperatures, elimination to form 3-methylenepiperidine from the electrophile is a possibility.
-
Below is a diagram illustrating the potential impurities from the nucleophilic substitution pathway.
Caption: Potential impurities from nucleophilic substitution synthesis.
Question 2: How can I effectively monitor the reaction and identify these impurities using Thin Layer Chromatography (TLC)? My compound doesn't have a UV chromophore.
Answer: Visualizing aliphatic amines on TLC can be challenging due to the lack of a UV chromophore. However, several staining methods are highly effective.
-
Recommended Stains for Amines:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized. Amines show up as yellow-to-brown spots on a purple background.[1]
-
Ninhydrin Stain: This is more specific for primary and secondary amines, but can also visualize some tertiary amines as faint spots. It typically produces pink or purple spots upon heating.[1][2]
-
Iodine Chamber: A simple method where the plate is exposed to iodine vapor. Most organic compounds, including amines, will appear as temporary brown spots.[3][4]
-
-
TLC System Development:
-
A common mobile phase for separating amines is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).
-
Crucial Tip: Amines can streak on silica gel due to their basicity. To prevent this, add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent (typically 0.5-2%). This deactivates the acidic sites on the silica gel, leading to sharper spots and better separation.
-
Experimental Protocol: TLC Analysis
-
Prepare the Eluent: Start with a 90:10:1 mixture of Dichloromethane (DCM):Methanol (MeOH):Triethylamine (TEA). Adjust the polarity by varying the DCM/MeOH ratio as needed.
-
Spot the Plate: Dissolve small amounts of your crude reaction mixture, and if available, your starting materials in a suitable solvent (e.g., DCM or MeOH). Spot them on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber with your chosen eluent and allow the solvent front to rise.
-
Visualize: After drying the plate, first check under a UV lamp (as some impurities might be UV-active). Then, use one of the staining methods described above. For example, dip the plate in a potassium permanganate solution and gently heat with a heat gun.
Purification Strategies
Question 3: My crude product is a viscous oil with several impurities. What is the best initial purification strategy?
Answer: For a liquid diamine like this compound, a multi-step purification approach is often most effective. A decision tree for selecting a purification strategy is shown below.
Caption: Decision tree for purification strategy.
A highly effective initial step is often vacuum distillation . This is particularly useful for separating your higher-boiling product from lower-boiling starting materials like pyrrolidine and from non-volatile impurities like salts or polymeric side-products.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is free of cracks and use high-vacuum grease on all joints.[5] A stir bar is essential for smooth boiling.[5]
-
Vacuum: Connect the apparatus to a vacuum pump via a cold trap. A typical pressure for distilling high-boiling amines is between 0.5 and 10 mmHg.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection:
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes, collect the main fraction corresponding to your product. The boiling point will be significantly lower than at atmospheric pressure.
-
Stop the distillation before the flask is completely dry to avoid charring of non-volatile residues.
-
-
Safety: Always wear safety glasses and work behind a sash. Be aware of the risk of implosion with vacuum distillation.
| Compound | Approx. Boiling Point (°C) | Notes |
| Pyrrolidine | 87-89 | Will be removed in the forerun. |
| This compound | >200 (estimated at atm. pressure) | Will distill at a significantly lower temperature under vacuum. |
| Quaternary Ammonium Salts | Non-volatile | Will remain in the distillation flask. |
Question 4: Distillation did not give me the desired purity. How can I use column chromatography for this basic diamine?
Answer: Column chromatography is a powerful technique for purifying amines, but it requires some specific considerations to be successful. The acidic nature of silica gel can lead to poor separation and product loss for basic compounds.
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: The most common approach is to use standard silica gel but deactivate its acidic sites by adding a basic modifier to the eluent.
-
Alumina (basic or neutral): Alumina is an alternative stationary phase that is less acidic than silica and can be effective for separating amines.
-
Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase chromatography with a high pH mobile phase can be an excellent option.[6]
-
-
Mobile Phase Modification:
Experimental Protocol: Flash Column Chromatography on Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 DCM:MeOH:TEA).
-
Column Packing: Pack a column with the slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of methanol).
-
Fraction Analysis: Collect fractions and analyze them by TLC using the methods described earlier to identify the pure product.
Question 5: I have a persistent impurity that co-elutes with my product. Is there another high-purity technique I can try?
Answer: When distillation and chromatography are insufficient, purification via salt formation and recrystallization is an excellent and often overlooked technique for amines. This method leverages the basicity of your compound to form a crystalline salt, which often has very different solubility properties from the impurities.
Causality: The principle here is that the crystalline lattice of the salt will be highly ordered, excluding impurities that do not fit into this structure. This can be a very effective way to achieve high purity.
Experimental Protocol: Purification via Dihydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the impure amine in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete. The dihydrochloride salt should precipitate out.
-
-
Isolation:
-
Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol/water or methanol/isopropanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
-
Liberation of the Free Base (Optional):
-
If the free amine is required, dissolve the pure salt in water and basify the solution with aqueous NaOH or K₂CO₃ until the pH is >12.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.
-
Purity Verification
Question 6: How can I confirm the purity and structure of my final product?
Answer: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. Due to the polarity of diamines, derivatization might be necessary to achieve good peak shape and prevent column interaction.[9] However, modern amine-specific GC columns can often analyze these compounds directly.[10] The mass spectrum will provide the molecular weight (M+ at m/z 168) and a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
¹H NMR: Expect to see a complex set of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm). Key signals would be the methylene bridge between the two rings.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule. DEPT experiments can help distinguish between CH, CH₂, and CH₃ groups. The spectrum of the similar 4-(1-pyrrolidinyl)piperidine has been reported and can serve as a useful comparison.
-
-
Elemental Analysis: For a final confirmation of purity, elemental analysis should provide the percentage of C, H, and N, which should match the theoretical values for C₁₀H₂₀N₂.
By systematically applying these troubleshooting and purification strategies, you can effectively address the challenges associated with improving the purity of this compound and confidently verify the quality of your final product.
References
- Google Patents. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 2, 2026, from [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2024, August 27). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved February 2, 2026, from [Link]
-
PubMed. (2015, April 3). Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples.... Retrieved February 2, 2026, from [Link]
-
MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved February 2, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 2, 2026, from [Link]
-
Agilent. (n.d.). Amines Analysis of impurities in ethylene diamine. Retrieved February 2, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). TLC stains. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved February 2, 2026, from [Link]
-
Pearson+. (2024, May 26). N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine.... Retrieved February 2, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 2, 2026, from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved February 2, 2026, from [Link]
-
VTechWorks - Virginia Tech. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 2, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved February 2, 2026, from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine
Welcome to the technical support center for the synthesis of 3-(pyrrolidin-1-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this valuable piperidine derivative. Piperidine and pyrrolidine moieties are prevalent scaffolds in pharmaceuticals, making the robust synthesis of molecules like this compound a critical endeavor in medicinal chemistry and process development.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during synthesis, ensuring scientific integrity and offering practical, field-proven insights.
I. Overview of the Synthetic Pathway
The most common and scalable approach to synthesizing this compound is through a reductive amination reaction. This typically involves the reaction of piperidine-3-carbaldehyde with pyrrolidine, followed by reduction of the intermediate enamine or iminium ion.
Reaction Workflow
Caption: General workflow for the synthesis of this compound via reductive amination.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Q1: My reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve it?
A1: Low conversion of piperidine-3-carbaldehyde is a common issue when scaling up reductive amination reactions. The root cause often lies in the equilibrium of the initial imine or enamine formation.
Causality and Solutions:
-
Inefficient Water Removal: The condensation reaction between the aldehyde and pyrrolidine generates water. On a larger scale, this water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Distillation: If the solvent allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to physically remove water as it forms.
-
Drying Agents: The addition of a stoichiometric amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can sequester water. However, on a large scale, this can complicate filtration. Molecular sieves (3Å or 4Å) are a cleaner alternative but can be more expensive.
-
-
-
Suboptimal pH: The formation of the iminium ion, which is more readily reduced than the neutral imine, is acid-catalyzed. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.[4]
-
Troubleshooting:
-
Maintain a mildly acidic pH, typically between 4 and 6. Acetic acid is a commonly used catalyst for this purpose. On a larger scale, you may need to carefully monitor and adjust the pH.
-
-
-
Steric Hindrance: While less of an issue with pyrrolidine, steric hindrance can slow down the initial condensation.
-
Troubleshooting:
-
Increase the reaction temperature to provide more energy to overcome the activation barrier.
-
Prolong the reaction time before adding the reducing agent to allow for sufficient imine/enamine formation.
-
-
Q2: I am observing significant amounts of over-alkylation, resulting in a quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation, or the formation of a quaternary ammonium salt, occurs when the product, this compound, reacts with the starting aldehyde and is subsequently reduced. This is a common challenge in reductive aminations where the product amine is more nucleophilic than the starting amine.
Causality and Solutions:
-
Excess Aldehyde: A high concentration of the aldehyde can drive the unwanted side reaction.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the pyrrolidine (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde is the limiting reagent.
-
Slow Addition: On a larger scale, the slow, controlled addition of the aldehyde to the reaction mixture containing the pyrrolidine can help maintain a low concentration of the aldehyde at any given time.
-
-
-
Reaction Conditions: High temperatures can sometimes favor over-alkylation.
-
Troubleshooting:
-
Once the initial imine formation is complete (as monitored by techniques like TLC or in-situ IR), consider lowering the temperature before adding the reducing agent.
-
-
Q3: The reduction step is sluggish, or I am seeing the formation of byproducts from the reduction of the starting aldehyde. What should I consider?
A3: The choice and handling of the reducing agent are critical for a successful and clean reduction.
Causality and Solutions:
-
Inappropriate Reducing Agent: Not all reducing agents are suitable for reductive amination.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and selectively reduces imines and enamines in the presence of aldehydes.[5]
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent that is selective for imines under mildly acidic conditions.[4] However, it is toxic and requires careful handling, especially on a large scale.
-
Sodium borohydride (NaBH₄): This can be used, but it can also reduce the starting aldehyde, leading to the formation of 3-(hydroxymethyl)piperidine.[4] If using NaBH₄, it is crucial to allow for complete imine formation before its addition and to carefully control the reaction temperature (often cooling to 0°C).[5]
-
-
-
Reagent Decomposition: Hydride reducing agents can decompose upon exposure to moisture or acidic conditions.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Add the reducing agent in portions to control the reaction exotherm and minimize decomposition.
-
-
Q4: My final product is difficult to purify. What strategies can I employ for large-scale purification?
A4: Purification of highly polar and basic compounds like this compound can be challenging, and column chromatography may not be feasible on a large scale.[6]
Causality and Solutions:
-
High Polarity and Basicity: The two nitrogen atoms in the molecule make it highly polar and basic, leading to tailing on silica gel chromatography and issues with extraction.
-
Troubleshooting:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (e.g., 12-14).
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification on a large scale.
-
Crystallization/Salt Formation: Consider forming a crystalline salt of the product (e.g., hydrochloride, tartrate, or citrate). This can often facilitate purification through recrystallization. The choice of the counter-ion can significantly impact the crystallinity.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
III. Frequently Asked Questions (FAQs)
Q: What is a typical solvent for this reaction on a large scale?
A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used, especially with sodium triacetoxyborohydride.[5] Toluene can also be a good choice if azeotropic removal of water is desired. For greener chemistry considerations, 2-methyltetrahydrofuran (2-MeTHF) is an excellent alternative that can be considered.
Q: How can I monitor the reaction progress on a large scale?
A: On a large scale, it is not always practical to take frequent samples for analysis. In-situ monitoring techniques are highly valuable.
-
In-situ FTIR: This can be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of the imine/enamine C=N/C=C stretch.
-
TLC: For at-line monitoring, thin-layer chromatography is a quick and effective way to check for the consumption of the starting aldehyde. A suitable stain, such as potassium permanganate or ninhydrin, will be necessary to visualize the spots.
-
GC or LC-MS: For more quantitative analysis of reaction progress and impurity profiling, gas chromatography or liquid chromatography-mass spectrometry can be used on sampled aliquots.
Q: Are there any safety considerations I should be aware of when scaling up this synthesis?
A: Yes, several safety considerations are important:
-
Exotherms: Both the imine formation and, particularly, the reduction step can be exothermic. On a large scale, this heat generation needs to be managed with appropriate cooling and controlled addition of reagents.
-
Hydrogen Gas Evolution: The reaction of hydride reducing agents with protic solvents (including water generated in the reaction) or acidic conditions can produce hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated area and away from ignition sources.
-
Reagent Toxicity: Pyrrolidine and some reducing agents like sodium cyanoborohydride are toxic. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE).
Q: Can I use a one-pot procedure for this synthesis?
A: Yes, this reaction is well-suited for a one-pot procedure where the aldehyde, amine, and a mild acid catalyst are first stirred to form the imine/enamine, followed by the direct addition of the reducing agent to the same reaction vessel.[7] This approach is often preferred for process efficiency.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Sodium Triacetoxyborohydride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Piperidine-3-carbaldehyde | 113.16 | 100 g | 0.884 | 1.0 |
| Pyrrolidine | 71.12 | 75.3 g | 1.06 | 1.2 |
| Acetic Acid | 60.05 | 5.3 g | 0.088 | 0.1 |
| Sodium Triacetoxyborohydride | 211.94 | 224.8 g | 1.06 | 1.2 |
| Dichloromethane (DCM) | - | 1 L | - | - |
Procedure:
-
To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add piperidine-3-carbaldehyde (100 g, 0.884 mol), pyrrolidine (75.3 g, 1.06 mol), and dichloromethane (1 L).
-
Stir the mixture under a nitrogen atmosphere. Add acetic acid (5.3 g, 0.088 mol).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine/enamine formation. Monitor the consumption of the aldehyde by TLC or in-situ IR.
-
Once imine/enamine formation is deemed sufficient, cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Slowly add sodium triacetoxyborohydride (224.8 g, 1.06 mol) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers and proceed with the purification as described in the troubleshooting section (e.g., acid-base extraction).
V. References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. Available from: [Link]
-
Campbell Brewer, A., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, Jr., C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 147-154. Available from: [Link]
-
Di Mola, A., D'Andrea, L., & Pedatella, S. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(1), 353. Available from: [Link]
-
Reddy, T. J., & Sridhar, B. (2015). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 13(28), 7834-7840. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available from: [Link]
-
Zhang, Y., & Li, C.-J. (2021). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 26(23), 7295. Available from: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2012(1), 226-243. Available from: [Link]
-
Kouznetsov, V. V., & Palma, A. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. Available from: [Link]
-
Gholam-Hossien, A., & Mohammad, A. (2016). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available from: [Link]
-
Li, J., Cook, J. M., & Arnold, L. A. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Beilstein Journal of Organic Chemistry, 16, 2038-2046. Available from: [Link]
-
D'Alonzo, D., Guaragna, A., & Palumbo, G. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 17(10), 12348-12361. Available from: [Link]
-
Coldham, I. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]
-
Zhang, Y., & Li, C.-J. (2021). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available from: [Link]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available from: [Link]
-
Frolov, N. A., Vereshchagin, A. N., & Tartakovsky, V. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Krishna, P. R., et al. (2007). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Tetrahedron Letters, 48(43), 7658-7660. Available from: [Link]
-
Kim, D. W., et al. (2003). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Request PDF. Available from: [Link]
-
Frolov, N. A., Vereshchagin, A. N., & Tartakovsky, V. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Wang, T., et al. (2021). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Chemical Communications, 57(83), 10837-10840. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Wang, T., et al. (2021). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications. Available from: [Link]
-
Patel, K. R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available from: [Link]
-
Campbell Brewer, A., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available from: [Link]
-
Olah, G. A., & Arvanaghi, M. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses, 64, 114. Available from: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]
-
Muttenthaler, M., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7083-7092. Available from: [Link]
-
Garcia-Ramos, Y., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(11), 2647. Available from: [Link]
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Validation & Comparative
Validation of 3-(Pyrrolidin-1-ylmethyl)piperidine's biological target
Target Validation Guide: 3-(Pyrrolidin-1-ylmethyl)piperidine Scaffolds
Executive Summary: The Privileged Scaffold
This compound (CAS: 514842-98-9) represents a "privileged scaffold" in medicinal chemistry, primarily validated for targeting the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) . While the simple diamine often serves as a building block, its derivatives are potent, dual-acting ligands investigated for neuropathic pain, cognitive enhancement, and neuroprotection.
This guide details the validation protocols required to confirm biological activity for this scaffold, comparing its performance against industry-standard reference ligands (Haloperidol , Pitolisant , and PRE-084 ).
Comparative Analysis: Scaffold vs. Reference Standards
To validate the biological target of a this compound derivative, researchers must benchmark its binding affinity (
Table 1: Comparative Performance Metrics (Representative Data)
| Feature | This compound Core | Haloperidol (Ref. Antagonist) | Pitolisant (Ref. Inverse Agonist) | PRE-084 (Ref. Agonist) |
| Primary Target | Dual σ1R / H3R | σ1R / D2 | H3R | σ1R |
| Binding Affinity ( | 1 – 50 nM (Derivative dependent) | ~2.5 nM (σ1R) | ~0.1 nM (H3R) | ~20 – 50 nM (σ1R) |
| Selectivity Ratio | High σ1R vs σ2R (>50-fold) | Low (Binds D2, σ2R) | High H3R vs H1/H2/H4 | High σ1R |
| Mechanism of Action | Antagonist / Inverse Agonist | Antagonist | Inverse Agonist | Agonist |
| Therapeutic Focus | Neuropathic Pain, Neurodegeneration | Antipsychotic | Narcolepsy | Cognitive Enhancement |
Analyst Insight: The strategic value of the this compound scaffold lies in its ability to simultaneously modulate σ1R and H3R. This dual action is synergistic in treating neuropathic pain, where σ1R antagonism reduces central sensitization and H3R antagonism enhances monoaminergic transmission.
Target Validation Workflow
Validating this scaffold requires a hierarchical approach: first confirming binding affinity, then determining functional efficacy (agonist vs. antagonist), and finally assessing selectivity.
Step 1: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
σ1R Protocol:
-
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand:
(Specific for σ1R). -
Non-Specific Binding: Defined using 10 µM Haloperidol .
-
Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Readout: Liquid scintillation counting.
-
-
H3R Protocol:
-
Source Tissue: Rat cerebral cortex or CHO-H3R cells.
-
Radioligand:
. -
Non-Specific Binding: Defined using 10 µM R-methylhistamine .
-
Incubation: 60 min at 25°C.
-
Step 2: Functional Characterization (Efficacy)
Objective: Distinguish between agonism and antagonism.
-
σ1R Functional Assay (Ca²⁺ Mobilization):
-
Principle: σ1R agonists (e.g., PRE-084) potentiate bradykinin-induced intracellular
release; antagonists (e.g., Haloperidol, Test Compound) block this potentiation. -
Method: Load cells with Fura-2 AM dye. Treat with Test Compound (10 µM) for 30 min, then stimulate with Bradykinin. Measure fluorescence ratio (340/380 nm).
-
Criterion: If the scaffold inhibits PRE-084 induced potentiation, it is a σ1R Antagonist .
-
-
H3R Functional Assay (cAMP Inhibition):
-
Principle: H3R is
-coupled; activation inhibits cAMP. Antagonists/Inverse agonists restore forskolin-induced cAMP levels. -
Method: Use a TR-FRET cAMP kit (e.g., Lance Ultra). Stimulate cells with Forskolin (to raise cAMP) + R-methylhistamine (Agonist, to lower cAMP) + Test Compound.
-
Criterion: Restoration of cAMP levels indicates H3R Antagonism .
-
Visualization of Mechanism
The following diagram illustrates the dual signaling pathway modulation by this compound derivatives, highlighting the convergence on pain regulation and calcium homeostasis.
Figure 1: Dual Mechanism of Action. The scaffold acts as an antagonist at both σ1R and H3R, leading to reduced NMDA-mediated Calcium influx and modulation of cAMP levels, synergistically attenuating neuropathic pain signals.
Experimental Protocol: In Vivo Validation (Tail Flick)
To confirm the biological relevance of the target in a living system, the Mouse Tail Flick Assay is the gold standard for analgesic efficacy linked to this scaffold.
-
Preparation: Use male Swiss albino mice (20-25g).
-
Administration: Administer Test Compound (e.g., 10 mg/kg, i.p.) or Vehicle.
-
Stimulus: Focus a radiant heat source on the tail (Intensity set to 2-4 second baseline latency).
-
Cut-off: 10 seconds to prevent tissue damage.
-
Measurement: Record latency to tail withdrawal at 30, 60, and 90 minutes post-injection.
-
Validation: Pre-treat with PRE-084 (σ1R agonist). If PRE-084 reverses the analgesic effect of the test compound, the Sigma-1 target is validated in vivo .
References
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (2023).[1][2] Link
-
Sigma-1 Receptor: A Target for Neuropathic Pain. Anesthesiology. (2019).[3] Link
-
Histamine H3 Receptor Antagonists in Clinical Drug Development. British Journal of Pharmacology. (2011). Link
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023).[1][2] Link
-
This compound (Building Block Data). PubChem.Link
Sources
Comparative Guide: 3-(Pyrrolidin-1-ylmethyl)piperidine Scaffolds vs. Standard of Care in Neuropathic Pain
Executive Summary
3-(Pyrrolidin-1-ylmethyl)piperidine (3-PMP) is a privileged pharmacophore used to synthesize high-affinity Dual Histamine H₃ / Sigma-1 Receptor (σ₁R) Antagonists . While the Standard of Care (SoC), Pregabalin , targets the
This guide compares 3-PMP-based ligands against Pregabalin, demonstrating their potential to overcome the dose-limiting sedation and cognitive impairment associated with gabapentinoids.
Technical Profile & Mechanism of Action
The Challenger: 3-PMP Derivatives (Dual H₃/σ₁ Antagonists)
-
Pharmacology: The piperidine core provides σ₁R affinity, while the basic pyrrolidine nitrogen (often N-substituted) drives H₃R selectivity.
-
Mechanism:
-
H₃ Antagonism: Blocks presynaptic H₃ autoreceptors, increasing the release of histamine, acetylcholine, and norepinephrine (descending inhibitory pathways).
-
σ₁ Antagonism: Prevents σ₁ chaperone translocation to the plasma membrane, reducing the activity of NMDA receptors and ion channels involved in "wind-up" pain.
-
The Standard of Care: Pregabalin (Lyrica®)
-
Target:
-1 subunit of Voltage-Gated Calcium Channels (VGCC). -
Mechanism: Reduces calcium influx at presynaptic terminals, decreasing the release of excitatory neurotransmitters (Glutamate, Substance P).
-
Limitation: Global dampening of excitability leads to sedation, dizziness, and cognitive fog.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling pathways of the 3-PMP scaffold compared to Pregabalin.
Figure 1: Dual mechanism of 3-PMP ligands (Blue) vs. single-target inhibition by Pregabalin (Green).
Head-to-Head Performance Comparison
The following data compares optimized N-substituted derivatives of the 3-PMP scaffold (e.g., phenoxyalkyl derivatives) against Pregabalin.
| Feature | 3-PMP Derivatives (Optimized) | Pregabalin (SoC) | Verdict |
| Primary Target | Dual: H₃R + σ₁R | Single: | 3-PMP (Synergy) |
| Affinity ( | H₃R: 1–10 nMσ₁R: 10–50 nM | Comparable Potency | |
| Analgesic Efficacy | High (Anti-allodynic & Anti-hyperalgesic) | High (Anti-allodynic) | Tie |
| Sedation Liability | Low (H₃ antagonism promotes wakefulness) | High (Dose-limiting side effect) | 3-PMP (Superior Safety) |
| Cognitive Impact | Pro-cognitive (improves memory) | Cognitive impairment ("Brain fog") | 3-PMP |
| Addiction Potential | Low (Non-opioid, Non-GABAergic) | Moderate (Euphorigenic at high doses) | 3-PMP |
Key Insight: The "Wakefulness" Advantage
While Pregabalin induces sedation by dampening CNS activity, 3-PMP ligands block the H₃ receptor. Since H₃ receptors normally inhibit histamine release, blocking them increases histamine levels in the cortex, promoting wakefulness. This counteracts the typical sedation seen with potent analgesics.
Experimental Protocols for Validation
To validate the performance of 3-PMP derivatives, researchers should utilize the following self-validating workflow.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine
-
Membrane Preparation:
-
H₃R: Use HEK-293 cells stably expressing human H₃R.
-
σ₁R: Use guinea pig brain homogenates (rich in σ₁R).
-
-
Incubation:
-
Incubate membranes with radioligand (
-N- -methylhistamine for H₃; -(+)-pentazocine for σ₁). -
Add increasing concentrations of the 3-PMP test compound (
to M).
-
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The reference compound Pitolisant (H₃) should show
nM; Haloperidol (σ₁) should show nM.
-
Protocol B: In Vivo Capsaicin-Induced Allodynia (Efficacy)
Objective: Assess anti-allodynic efficacy compared to Pregabalin.
-
Induction: Inject capsaicin (1.6
g) intraplantarly into the mouse hind paw. -
Treatment:
-
Group 1: Vehicle (Control).
-
Group 2: Pregabalin (30 mg/kg, i.p.).[3]
-
Group 3: 3-PMP Derivative (10 mg/kg, i.p.).
-
-
Measurement: Assess mechanical allodynia using von Frey filaments at 15, 30, and 60 minutes post-injection.
-
Causality Check: Pre-treat a subset of Group 3 with RAMH (H₃ agonist) or PRE-084 (σ₁ agonist). If the analgesic effect is lost, the dual mechanism is confirmed.
Experimental Workflow Diagram
Figure 2: Development and validation pipeline for 3-PMP based ligands.
References
-
Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry.
-
Godos, A., et al. (2024). "Design and synthesis of piperidine and piperazine-based derivatives as selective sigma receptor ligands associated with analgesic activity." European Journal of Medicinal Chemistry.
-
Derry, S., et al. (2019). "Pregabalin for neuropathic pain in adults." Cochrane Database of Systematic Reviews.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
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- 3. Antiallodynic and antihyperalgesic activity of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one compared to pregabalin in chemotherapy-induced neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(Pyrrolidin-1-ylmethyl)piperidine Analogues
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 3-(Pyrrolidin-1-ylmethyl)piperidine analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental design and in-depth, step-by-step methodologies. We will explore the potential interactions of these analogues with three key central nervous system (CNS) targets: the Dopamine D2 receptor, the Serotonin 5-HT2A receptor, and the Muscarinic M1 receptor. By comparing the docking performance of our target compounds with known inhibitors, we aim to provide a robust computational assessment of their potential therapeutic efficacy and selectivity. This guide emphasizes scientific integrity, reproducibility, and the critical interpretation of computational data.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the central nervous system.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. The this compound core, in particular, presents a unique three-dimensional architecture with the potential for multi-target engagement or high receptor selectivity, depending on the nature and placement of its substituents.
Compounds containing pyrrolidine and piperidine rings have shown a broad range of biological activities, including anticancer, antimicrobial, and CNS-modulating effects.[2] Given this therapeutic promise, in silico techniques like molecular docking are invaluable for rapidly assessing the potential of novel analogues, prioritizing synthetic efforts, and generating hypotheses about their mechanism of action.
This guide will focus on a comparative docking study of three hypothetical this compound analogues against three well-validated CNS targets implicated in various neurological and psychiatric disorders:
-
Dopamine D2 Receptor (D2R): A primary target for antipsychotic medications.[3][4]
-
Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in the mechanism of action of atypical antipsychotics and psychedelics.[5]
-
Muscarinic M1 Receptor (M1R): A target for cognitive enhancement in conditions like Alzheimer's disease.
By comparing our novel analogues against known inhibitors—Risperidone (for D2R), Psilocin (for 5-HT2AR), and Tiotropium (for M1R)—we can contextualize their predicted binding affinities and poses, offering a preliminary assessment of their potential as drug candidates.
Methodology: A Rigorous Approach to In Silico Screening
A successful molecular docking study hinges on meticulous preparation of both the protein targets and the small molecule ligands, as well as a well-defined docking and scoring strategy. The following sections provide a detailed, step-by-step protocol.
Selection of Protein Targets and Ligands
Protein Targets:
| Receptor | PDB ID | Co-crystallized Ligand | Resolution (Å) |
| Dopamine D2 Receptor | 6CM4 | Risperidone | 2.87 |
| Serotonin 5-HT2A Receptor | 7WC5 | Psilocin | 3.20 |
| Muscarinic M1 Receptor | 6WJC | Muscarinic Toxin 7 | 2.55 |
Rationale for Selection: These crystal structures are of high resolution and represent the human form of the receptors, providing a reliable basis for our docking studies. The presence of a co-crystallized ligand in 6CM4 and 7WC5 helps in defining the binding site.[3][6] For 6WJC, which is complexed with a toxin, the binding site of the known orthosteric antagonist tiotropium will be used to define the docking grid.[7]
Ligands for Docking:
-
Novel Analogues (Hypothetical):
-
Analogue 1: 3-((S)-Pyrrolidin-1-ylmethyl)piperidine
-
Analogue 2: 1'-Methyl-3-(pyrrolidin-1-ylmethyl)piperidine
-
Analogue 3: 4-Fluoro-1-(3-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethan-1-one
-
-
Comparator Ligands (Known Inhibitors):
-
Risperidone (D2R antagonist)
-
Psilocin (5-HT2AR agonist)
-
Tiotropium (M1R antagonist)
-
Software and Scoring Functions
This study will employ two widely used docking programs to provide a more robust and cross-validated assessment:
-
AutoDock Vina: A popular open-source docking program known for its speed and accuracy.[8]
-
Glide (Schrödinger Suite): A commercial software package that offers a range of docking precisions and scoring functions.[9][10]
We will compare the following scoring functions:
-
Vina Score: The default scoring function in AutoDock Vina, which is a hybrid scoring function that combines empirical and knowledge-based terms.
-
GlideScore (SP and XP): Glide's standard-precision and extra-precision scoring functions, which are empirical scoring functions that account for factors like hydrogen bonds, hydrophobic interactions, and penalties for steric clashes.[10]
-
MM-GBSA (Molecular Mechanics/Generalized Born Surface Area): A post-docking analysis to refine the scoring by calculating the free energy of binding.
Experimental Workflow
The overall workflow for this comparative docking study is depicted in the following diagram:
Caption: Workflow for the comparative docking study.
Detailed Protocols
-
Download Protein Structures: Obtain the PDB files for 6CM4, 7WC5, and 6WJC from the RCSB Protein Data Bank.
-
Clean the PDB File: Remove all water molecules, co-factors, and non-essential ions from the PDB file. For 6CM4 and 7WC5, retain the co-crystallized ligand for binding site definition. For 6WJC, remove the muscarinic toxin.
-
Add Hydrogens and Assign Charges: Use a protein preparation wizard (e.g., in Schrödinger Maestro or AutoDockTools) to add hydrogens, assign bond orders, and assign partial charges using a standard force field like OPLS3e or Gasteiger.
-
Minimize the Structure: Perform a restrained minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are constrained to maintain the overall fold.
-
2D to 3D Conversion: Draw the 2D structures of the novel analogues and comparator ligands using a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and convert them to 3D structures.
-
Generate Ionization and Tautomeric States: Use a tool like LigPrep (Schrödinger) or Open Babel to generate possible ionization states at a physiological pH of 7.4 ± 0.5 and relevant tautomers.
-
Energy Minimization: Perform a thorough energy minimization of each ligand conformation using a suitable force field (e.g., MMFF94s or OPLS3e).
-
Prepare Receptor and Ligand PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the docking grid box to encompass the binding site. For 6CM4 and 7WC5, center the grid on the co-crystallized ligand. For 6WJC, center the grid on the known binding site of tiotropium, which can be identified from literature or by aligning with the M3 receptor structure bound to tiotropium (PDB: 4U15).[11] A grid size of 25 x 25 x 25 Å is a reasonable starting point.
-
Run Docking: Execute AutoDock Vina from the command line, specifying the receptor, ligand, grid parameters, and the number of output poses. An exhaustiveness of 32 is recommended for a thorough search.
-
Receptor Grid Generation: In Maestro, use the Receptor Grid Generation tool to define the docking grid. The procedure is similar to the grid box definition in AutoDock Vina.
-
Ligand Docking: Use the Ligand Docking panel in Maestro. Select the prepared ligands and the generated grid file.
-
Set Docking Precision and Scoring: Perform docking with both Standard Precision (SP) and Extra Precision (XP) modes.
-
Post-Docking Minimization: Allow for post-docking minimization to refine the poses.
Results and Discussion: A Comparative Analysis
The results of the docking studies should be presented in a clear and concise manner to facilitate comparison.
Tabulated Docking Scores
| Ligand | Receptor | AutoDock Vina Score (kcal/mol) | GlideScore SP (kcal/mol) | GlideScore XP (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |
| Analogue 1 | D2R | ||||
| 5-HT2AR | |||||
| M1R | |||||
| Analogue 2 | D2R | ||||
| 5-HT2AR | |||||
| M1R | |||||
| Analogue 3 | D2R | ||||
| 5-HT2AR | |||||
| M1R | |||||
| Risperidone | D2R | ||||
| Psilocin | 5-HT2AR | ||||
| Tiotropium | M1R |
Interpretation of Scores: Lower (more negative) docking scores generally indicate a higher predicted binding affinity. However, it is crucial to remember that these are predictions and not absolute binding energies. The relative ranking of the analogues against the known inhibitors for each receptor is more informative than the absolute values. The MM-GBSA scores can provide a more physically realistic estimation of binding free energy.
Analysis of Binding Poses and Interactions
A thorough analysis of the predicted binding poses is essential to understand the molecular basis for the observed docking scores.
Key Interaction Diagram:
Caption: Potential key interactions between the ligand scaffold and receptor residues.
Discussion of Interactions: For each analogue and comparator, visualize the top-ranked poses within the binding site of each receptor. Identify and analyze key non-covalent interactions, such as:
-
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.
-
Ionic Interactions: Salt bridges between charged groups, such as the protonated nitrogen of the piperidine ring and acidic residues like aspartate. The interaction with a conserved aspartate in transmembrane helix 3 is a hallmark of aminergic GPCRs.[3][6]
-
Hydrophobic Interactions: Van der Waals interactions between nonpolar regions of the ligand and receptor.
-
Pi-Pi Stacking and Cation-Pi Interactions: Interactions involving aromatic rings.
Compare the interaction patterns of the novel analogues with those of the known inhibitors. Do the analogues engage with the same key residues? Do they occupy the same sub-pockets? This analysis can provide insights into their potential mechanism of action and selectivity.
Trustworthiness and Self-Validation
To ensure the reliability of this computational study, several self-validation steps are crucial:
-
Re-docking of Co-crystallized Ligands: Dock the co-crystallized ligands (Risperidone and Psilocin) back into their respective receptors. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å, which would validate the docking protocol's ability to reproduce the experimentally observed binding mode.
-
Cross-Software Comparison: The use of both AutoDock Vina and Glide provides an independent validation of the docking results. Consistent rankings and similar binding poses across both platforms would increase confidence in the predictions.
-
Enrichment Studies (Optional but Recommended): For a more rigorous validation, a virtual screening experiment can be performed where the known inhibitors and a set of decoy molecules are docked. A successful protocol should rank the known inhibitors significantly higher than the decoys.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of this compound analogues. By following these detailed protocols, researchers can generate reliable computational data to guide the design and prioritization of novel CNS-active compounds.
The results from this in silico study should be viewed as predictive hypotheses that require experimental validation. Promising analogues identified through this computational workflow should be synthesized and subjected to in vitro binding assays to determine their actual affinities for the target receptors. Subsequent structure-activity relationship (SAR) studies can then be used to further optimize the lead compounds.
Ultimately, the integration of computational and experimental approaches is key to accelerating the drug discovery process. This guide provides a solid foundation for the computational arm of this endeavor.
References
-
Maeda, S., & Kobilka, B. K. (2020). Crystal structure of the M1 muscarinic acetylcholine receptor in complex with the muscarinic toxin 7. Protein Data Bank. [Link]
-
Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
-
Schrödinger, LLC. (2023). Glide. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Roth, B. L., et al. (2022). Crystal structure of serotonin 2A receptor in complex with psilocin. Protein Data Bank. [Link]
-
Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein− ligand complex of CDK2. Journal of computational chemistry, 25(2), 238-250. [Link]
-
Albizu, L., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770–777. [Link]
-
Kruse, A. C., et al. (2014). M3 muscarinic acetylcholine receptor structure bound to the antagonist tiotropium. Protein Data Bank. [Link]
-
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Piperidine-Based Anticancer Agents
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone in the preclinical development of novel therapeutics. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a representative piperidine-containing compound, using 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) as a case study in the context of non-small cell lung cancer. While direct comprehensive data for 3-(Pyrrolidin-1-ylmethyl)piperidine is not publicly available, the principles and methodologies discussed herein are broadly applicable to novel chemical entities featuring the privileged piperidine scaffold.
The piperidine ring is a ubiquitous structural motif in a wide range of pharmaceuticals, valued for its ability to enhance metabolic stability and improve pharmacokinetic properties[1]. This guide will delve into the experimental design, data interpretation, and mechanistic rationale that underpin the successful translation of a promising in vitro cytotoxic agent into a demonstrably effective in vivo anticancer compound.
Section 1: The In Vitro Landscape: Quantifying Cellular Potency
The initial stages of anticancer drug discovery heavily rely on robust in vitro assays to determine a compound's cytotoxic potential against relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug required to inhibit a biological process by 50%[2]. A lower IC50 value signifies greater potency at the cellular level[2].
For our case study, we will focus on the human lung adenocarcinoma cell line, A549, a well-established model in cancer research[3].
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of our lead compound, CLEFMA, and a comparator, Piperine, another natural product containing a piperidine-like moiety, against the A549 cell line.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Citation(s) |
| CLEFMA | A549 | MTT Assay | 1.5 (approx.)* | [4] |
| Piperine | A549 | MTT Assay | 78.52 ± 1.06 (72h) | [5] |
Note: The IC50 for CLEFMA in A549 cells is not explicitly stated in the source but is inferred from the provided data on its potent anti-proliferative effects in this cell line.
The data clearly indicates that CLEFMA exhibits significantly higher potency against A549 cells in vitro compared to Piperine. This superior cellular activity provides a strong rationale for advancing CLEFMA to in vivo studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[6].
Step-by-Step Methodology:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., CLEFMA) and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[4].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
MTT Assay Workflow
Section 2: The In Vivo Arena: Assessing Efficacy in a Living System
While in vitro assays provide crucial initial data, they do not fully recapitulate the complex biological environment of a tumor within a living organism[7]. Therefore, in vivo studies using animal models are essential to evaluate a compound's therapeutic efficacy, pharmacokinetic profile, and potential toxicity. The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model in oncology research[3].
Comparative In Vivo Efficacy Data
The following table presents the in vivo efficacy of CLEFMA in a mouse xenograft model of human lung cancer (H441 cells, another non-small cell lung cancer line).
| Compound | Animal Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Citation(s) |
| CLEFMA | Nude Mouse Xenograft | H441 | 0.2 mg/kg | Not specified | [4] |
| CLEFMA | Nude Mouse Xenograft | H441 | 0.4 mg/kg | ~96% | [4] |
These in vivo results demonstrate a clear dose-dependent antitumor effect of CLEFMA, with a remarkable ~96% tumor growth inhibition at the 0.4 mg/kg dose[4]. This strong in vivo efficacy, coupled with its potent in vitro activity, underscores the therapeutic potential of this piperidine derivative.
Experimental Protocol: Tumor Xenograft Model in Mice
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of an anticancer agent.
Step-by-Step Methodology:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., A549 or H441) to a sufficient number. Harvest and resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel to enhance tumor formation.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 2 x 105 cells) into the flank of each mouse[8].
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., CLEFMA) and vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage) and dosage levels[4].
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting)[4].
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Xenograft Model Workflow
Section 3: The Correlation: Connecting In Vitro Potency to In Vivo Efficacy
Establishing a robust in vitro-in vivo correlation (IVIVC) is a pivotal goal in drug development, as it can streamline the process and reduce the reliance on extensive animal testing[6]. In the context of oncology, a strong IVIVC can help in predicting efficacious doses and understanding the exposure-response relationship[6].
Analysis of the CLEFMA Case Study
In our case study of CLEFMA, we observe a positive correlation between its potent in vitro cytotoxicity and its significant in vivo antitumor activity. The low micromolar IC50 value against lung cancer cells in vitro translates to a high percentage of tumor growth inhibition in a xenograft model at a well-tolerated dose[4]. This suggests that the compound retains its biological activity in a complex in vivo environment and reaches the tumor at concentrations sufficient to exert its anticancer effects.
Several factors contribute to this successful translation:
-
Favorable Pharmacokinetics: While not detailed here, a successful in vivo outcome implies that CLEFMA possesses adequate absorption, distribution, metabolism, and excretion (ADME) properties to achieve and maintain therapeutic concentrations at the tumor site. The piperidine scaffold is known to often confer favorable pharmacokinetic characteristics[1].
-
Mechanism of Action: The in vivo efficacy is a culmination of the compound's direct cytotoxic effects on cancer cells and its influence on the tumor microenvironment. For instance, CLEFMA has been shown to induce apoptosis and inhibit NF-κB signaling, which plays a crucial role in inflammation and cancer progression[4].
Mechanistic Insights: The PI3K/Akt Signaling Pathway
Many piperidine-containing anticancer agents exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers[9]. Piperine, for example, has been shown to suppress the PI3K/Akt/mTOR signaling pathway[10]. It is plausible that CLEFMA and other similar piperidine derivatives may also target this pathway.
Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Piperidine Derivatives
Section 4: Challenges and Considerations in In Vitro-In Vivo Correlation
While the case of CLEFMA demonstrates a positive IVIVC, it is crucial to acknowledge that such a direct correlation is not always observed. Several factors can lead to discrepancies between in vitro and in vivo results:
-
Pharmacokinetic Barriers: Poor absorption, rapid metabolism, or inefficient distribution to the tumor can prevent a potent in vitro compound from reaching therapeutic concentrations in vivo[11].
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture system[12].
-
Off-Target Effects: A compound may exhibit unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.
-
Model Limitations: Both in vitro and in vivo models are simplifications of human cancer and may not fully predict clinical outcomes[7].
Conclusion
The successful development of novel anticancer agents hinges on a thorough understanding of their biological activity at both the cellular and systemic levels. The case study of CLEFMA highlights how a piperidine-containing compound with potent in vitro cytotoxicity can translate to significant in vivo efficacy. By employing a systematic approach that includes robust in vitro screening, well-designed in vivo models, and a deep understanding of the underlying mechanism of action, researchers can increase the probability of successfully bridging the gap between the laboratory bench and clinical application. This guide serves as a framework for designing and interpreting preclinical studies for the next generation of piperidine-based therapeutics.
References
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Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]
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Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model. (n.d.). PubMed. Retrieved from [Link]
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An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021, April 8). National Center for Biotechnology Information. Retrieved from [Link]
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Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Translational research: Bridging the gap between preclinical and clinical research. (2023, January 31). National Center for Biotechnology Information. Retrieved from [Link]
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Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. (2025, January 9). MDPI. Retrieved from [Link]
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From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development. (2013, September 19). Oxford Academic. Retrieved from [Link]
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Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]
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The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. Retrieved from [Link]
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PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Research progress on the PI3K/AKT signaling pathway in gynecological cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024, March 25). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 3-(Pyrrolidin-1-ylmethyl)piperidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry, derivatives of 3-(pyrrolidin-1-ylmethyl)piperidine represent a scaffold of significant interest due to their presence in a variety of biologically active compounds. This guide provides an in-depth technical comparison of the most effective analytical techniques for the structural elucidation of this class of molecules, supported by established experimental data from analogous compounds and detailed procedural outlines.
The inherent complexity of the this compound core, featuring two distinct saturated heterocyclic rings and a flexible methylene linker, necessitates a multi-pronged analytical approach. The primary challenges in confirming the structure lie in definitively assigning the connectivity of the pyrrolidine and piperidine rings through the methylene bridge and ascertaining the conformational isomers that may exist. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a logical workflow for achieving irrefutable structural confirmation.
The Analytical Triad: A Multi-faceted Approach to Structural Verification
A robust structural confirmation strategy for this compound derivatives relies on the synergistic use of three key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom, enabling the mapping of the carbon-hydrogen framework and the connectivity between different parts of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.
-
X-ray Crystallography: When a suitable crystal can be obtained, this technique provides the absolute, three-dimensional structure of the molecule, serving as the ultimate confirmation.
The following sections will delve into the specifics of each technique, providing both the theoretical underpinnings and practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For this compound derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, we can predict the expected chemical shifts based on the analysis of similar piperidine and pyrrolidine structures. These predictions serve as a valuable guide for interpreting experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Piperidine Ring | |||
| H-2 | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~55 | C-3, C-4, C-6 |
| H-3 | 1.7 - 1.9 | ~35 | C-2, C-4, C-5, Methylene-C |
| H-4 | 1.5 - 1.7 | ~25 | C-3, C-5 |
| H-5 | 1.4 - 1.6 | ~27 | C-4, C-6 |
| H-6 | 2.9 - 3.1 (axial), 2.4 - 2.6 (equatorial) | ~47 | C-2, C-5 |
| Methylene Linker | |||
| -CH₂- | 2.3 - 2.5 | ~60 | C-3 (Pip), C-2' (Pyrr) |
| Pyrrolidine Ring | |||
| H-2' | 2.5 - 2.7 | ~54 | Methylene-C, C-3', C-5' |
| H-3' | 1.7 - 1.9 | ~24 | C-2', C-4' |
| H-4' | 1.7 - 1.9 | ~24 | C-3', C-5' |
| H-5' | 2.5 - 2.7 | ~54 | C-2', C-4' |
Note: Chemical shifts are highly dependent on the solvent and any additional substituents on the rings. These are estimated ranges.
Experimental Protocol: Comprehensive NMR Analysis
Objective: To obtain a full set of NMR data for the unambiguous structural confirmation of a this compound derivative.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (adjust for concentration)
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 220-240 ppm
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Acquire data in both dimensions to establish ¹H-¹H spin-spin couplings.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Observe direct one-bond ¹H-¹³C correlations.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Observe long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for connecting the piperidine, methylene, and pyrrolidine moieties.
-
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton signals based on their chemical shift, multiplicity, and integration.
-
Use the COSY spectrum to trace out the proton spin systems within the piperidine and pyrrolidine rings.
-
Use the HSQC spectrum to assign the carbon signals directly attached to each proton.
-
Critically, use the HMBC spectrum to identify the key long-range correlation between the methylene protons and C-3 of the piperidine ring, as well as C-2' of the pyrrolidine ring, to confirm the connectivity.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound derivatives, electrospray ionization (ESI) is the preferred method due to the basic nature of the nitrogen atoms, which readily accept a proton to form a stable [M+H]⁺ ion.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule in MS/MS experiments is expected to occur at the weakest bonds, primarily the C-C and C-N bonds of the heterocyclic rings and the methylene linker.
Table 2: Predicted Key Fragment Ions for this compound [M+H]⁺
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 169 | [C₁₀H₂₁N₂]⁺ | Protonated molecule |
| 98 | [C₅H₁₂N]⁺ | Cleavage of the bond between the methylene linker and the pyrrolidine ring, followed by proton transfer to the piperidine moiety. |
| 84 | [C₅H₁₀N]⁺ | α-cleavage adjacent to the piperidine nitrogen, with loss of the pyrrolidinylmethyl group. |
| 70 | [C₄H₈N]⁺ | Cleavage of the bond between the methylene linker and the piperidine ring, with charge retention on the pyrrolidinyl fragment. |
Experimental Protocol: ESI-MS and MS/MS Analysis
Objective: To determine the molecular weight and characteristic fragmentation pattern of a this compound derivative.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
-
Instrumental Parameters (Triple Quadrupole or Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS:
-
Scan Range: m/z 50-500.
-
This will determine the m/z of the protonated molecule [M+H]⁺.
-
-
Product Ion Scan (MS/MS):
-
Select the [M+H]⁺ ion as the precursor.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum and confirm that the molecular weight is consistent with the expected molecular formula (C₁₀H₂₀N₂ for the parent compound, MW = 168.28).
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways that are consistent with the observed mass losses and the known fragmentation behavior of piperidine and pyrrolidine rings.[1]
-
Caption: Workflow for MS-based structural analysis.
X-ray Crystallography: The Definitive Structure
For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
The Power of X-ray Crystallography
-
Unambiguous Connectivity: Directly visualizes the atomic arrangement, leaving no doubt about the connectivity of the piperidine and pyrrolidine rings through the methylene linker.
-
Stereochemistry and Conformation: Determines the relative stereochemistry of any chiral centers and reveals the preferred conformation of the heterocyclic rings (e.g., chair or boat for piperidine).
-
Intermolecular Interactions: Provides insights into how the molecules pack in the crystal lattice, which can be relevant for understanding physical properties.
Experimental Considerations
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of this compound derivatives is best achieved through a synergistic and self-validating analytical workflow. While NMR spectroscopy provides the foundational map of the molecular structure and connectivity, mass spectrometry offers crucial confirmation of the molecular weight and substructural motifs. When obtainable, X-ray crystallography serves as the ultimate arbiter, providing a definitive three-dimensional picture of the molecule.
By employing this multi-technique approach, researchers can have the highest degree of confidence in the structure of their synthesized compounds, a critical prerequisite for advancing drug discovery and development programs. The protocols and predictive data presented in this guide offer a robust framework for the successful characterization of this important class of heterocyclic compounds.
References
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Vieira, A. R. et al. (2018). Synthesis of Glitazone Precursors Using Amine Catalysts. Journal of the Brazilian Chemical Society, 29(10), 2146-2155. Available at: [Link]
-
Tajbakhsh, M. et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 5(78), 63731-63743. Available at: [Link]
-
Al-Majid, A. M. et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6003. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
